3,7-Dimethyl-1-octyl propionate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
93804-81-0 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3,7-dimethyloctyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
BKEKBSRLRWINPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC(C)CCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and IUPAC name of 3,7-Dimethyl-1-octyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octyl propionate, also known by its IUPAC name 3,7-dimethyloctyl propanoate, is an ester recognized for its potential applications in the fragrance industry and as a penetration enhancer in transdermal drug delivery systems. Its specific physicochemical properties, stemming from its branched alkyl chain and ester functionality, make it a molecule of interest for formulation scientists and chemists exploring novel excipients and bioactive compounds. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthesis protocol, and relevant experimental data.
Chemical Structure and IUPAC Name
-
IUPAC Name: 3,7-dimethyloctyl propanoate[1]
-
Synonyms: this compound
-
Molecular Formula: C₁₃H₂₆O₂
-
Chemical Structure:
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 214.35 g/mol | PubChem |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.05 (t, J = 6.8 Hz, 2H), 2.29 (q, J = 7.6 Hz, 2H), 1.68 – 1.45 (m, 3H), 1.35 – 1.08 (m, 6H), 1.15 (t, J = 7.6 Hz, 3H), 0.89 (d, J = 6.5 Hz, 3H), 0.86 (d, J = 6.6 Hz, 6H) | Royal Society of Chemistry |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 174.6, 62.9, 39.3, 37.3, 35.1, 29.8, 28.0, 27.5, 24.7, 22.7, 22.6, 19.7, 9.2 | Royal Society of Chemistry |
Experimental Protocols
Synthesis of this compound via Esterification
While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a standard esterification procedure can be employed. The following is a representative protocol based on common laboratory practices for the synthesis of similar esters.
Materials:
-
3,7-dimethyloctan-1-ol
-
Propionyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for reactions and extractions
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,7-dimethyloctan-1-ol (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine (1.2 equivalents) followed by the dropwise addition of propionyl chloride (1.1 equivalents). The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the esterification of 3,7-dimethyloctan-1-ol with propionyl chloride.
Caption: Synthesis workflow for this compound.
References
Physical and chemical properties of 3,7-Dimethyl-1-octyl propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 3,7-Dimethyl-1-octyl propionate. It includes a summary of its known physical constants, a plausible experimental protocol for its synthesis via Fischer esterification, and its characteristic spectroscopic data. Safety considerations for handling this and structurally related aliphatic esters are also discussed. This document is intended to serve as a valuable resource for professionals in research and development who may be working with or considering the use of this compound.
Chemical Identity and Physical Properties
This compound is an ester formed from the reaction of 3,7-Dimethyl-1-octanol and propionic acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be estimated based on its structure and data from closely related analogues, such as (S)-3,7-dimethyloct-6-enyl propionate.
Table 1: Physical and Chemical Properties of this compound and its Unsaturated Analogue
| Property | Value (this compound) | Value ((S)-3,7-dimethyloct-6-enyl propionate) | Source |
| Molecular Formula | C13H26O2 | C13H24O2 | Calculated |
| Molecular Weight | 214.35 g/mol | 212.33 g/mol | Calculated |
| Boiling Point | Not available | 276.8 ± 19.0 °C at 760 mmHg | [1] |
| Density | Not available | 0.9 ± 0.1 g/cm³ | [1] |
| Refractive Index | Not available | 1.444 | [1] |
| Flash Point | Not available | 90.8 ± 19.9 °C | [1] |
Note: The data for (S)-3,7-dimethyloct-6-enyl propionate is provided as an estimate for the saturated compound.
Synthesis of this compound
A standard and effective method for the synthesis of this compound is the Fischer esterification of 3,7-Dimethyl-1-octanol with propionic acid, using a strong acid catalyst.
General Experimental Protocol: Fischer Esterification
The following is a generalized procedure that can be adapted for the synthesis of this compound.
Materials:
-
3,7-Dimethyl-1-octanol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,7-Dimethyl-1-octanol and a molar excess of propionic acid (e.g., 1.5 to 2 equivalents).
-
Add a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Spectroscopic Data
The following spectroscopic data provides the necessary information for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are essential for the structural elucidation of the molecule.
Table 2: 1H and 13C NMR Data for this compound
| 1H NMR (CDCl₃) | 13C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| δ 4.05 (t, J = 6.8 Hz, 2H) | δ 174.6 |
| δ 2.29 (q, J = 7.6 Hz, 2H) | δ 63.9 |
| δ 1.63 – 1.48 (m, 2H) | δ 39.3 |
| δ 1.42 – 1.08 (m, 8H) | δ 37.3 |
| δ 1.14 (t, J = 7.6 Hz, 3H) | δ 35.7 |
| δ 0.86 (d, J = 6.6 Hz, 6H) | δ 29.8 |
| δ 0.85 (d, J = 6.6 Hz, 3H) | δ 27.9 |
| δ 24.7 | |
| δ 22.7 | |
| δ 22.6 | |
| δ 19.6 | |
| δ 9.2 |
Note: The NMR data is based on spectra provided in the supporting information of a peer-reviewed publication.
Infrared (IR) Spectroscopy
-
~1740 cm-1: C=O stretching of the ester group.
-
~1170 cm-1: C-O stretching of the ester group.
-
~2850-2960 cm-1: C-H stretching of the alkyl chains.
Mass Spectrometry (MS)
A mass spectrum for the unsaturated analogue, 6-Octen-1-ol, 3,7-dimethyl-, propanoate (citronellyl propionate), is available and can provide insight into the fragmentation pattern of the saturated compound. The molecular ion peak for this compound would be expected at m/z = 214.35.
Safety and Handling
No specific safety data sheet (SDS) for this compound is currently available. However, based on the general properties of aliphatic esters, the following safety precautions should be observed.
General Hazards of Aliphatic Esters:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2]
-
Flammability: Lower molecular weight aliphatic esters can be flammable.[2] The flash point generally increases with the length of the alkyl chain.[2]
-
Toxicity: Generally considered to have low acute toxicity.[2] However, prolonged or repeated exposure may cause defatting of the skin, leading to dermatitis.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Caption: Key Safety Considerations for Handling this compound.
Conclusion
This technical guide provides a consolidated source of information on the physical and chemical properties, synthesis, and spectroscopic characterization of this compound. While some data is inferred from closely related compounds due to a lack of direct experimental values in the literature, the information presented here should serve as a solid foundation for researchers and professionals in the field of drug development and chemical sciences. Standard laboratory safety protocols for handling aliphatic esters should be strictly followed.
References
The Elusive Presence of 3,7-Dimethyl-1-octyl Propionate in the Botanical Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The exploration of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical and biotechnological research. This technical guide addresses the current scientific understanding of the natural occurrence of 3,7-Dimethyl-1-octyl propionate in botanical extracts. Despite a thorough review of existing literature, there is currently no direct scientific evidence to confirm the presence of this compound as a naturally occurring constituent in plants. However, the structural components of this ester, namely the 3,7-Dimethyloctanol backbone and the propionate moiety, are found in various forms in the plant kingdom. This guide will delve into the known occurrences of structurally related compounds, the methodologies for their extraction and identification, and potential biosynthetic considerations.
Natural Occurrence of Structurally Related Compounds
While this compound has not been identified in botanical extracts, its parent alcohol, 3,7-Dimethyl-1-octanol, and a related ester, 3,7-Dimethyl-1-octanyl acetate, have been reported in various plant species.
3,7-Dimethyl-1-octanol is a monoterpenoid alcohol that has been identified in several plants, including Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora[1]. This compound is noted for its potential antimicrobial, antifungal, anthelmintic, and antioxidant properties[2].
3,7-Dimethyl-1-octanyl acetate , the acetic acid ester of 3,7-Dimethyl-1-octanol, is a known component of mint oils[3]. It is utilized in the fragrance industry to create complex floral scents[3].
Another related compound, Octyl propionate , which shares the propionate ester functional group but has a straight-chain octyl alcohol, has been found in Humulus lupulus (hops)[4].
The presence of these related compounds suggests that the biosynthetic pathways for both the 3,7-dimethyloctanyl moiety and propionate esters exist in the plant kingdom. The formation of this compound would likely involve the enzymatic esterification of 3,7-Dimethyl-1-octanol with propionyl-CoA, a common intermediate in plant metabolism. The absence of its detection in scientific literature may indicate that it is a rare compound, present in concentrations below the limit of detection of standard analytical methods, or that the specific enzymes required for its synthesis are not widespread.
Quantitative Data on Related Compounds
The following table summarizes the available information on the plants in which compounds structurally related to this compound have been identified. Quantitative data on the concentration of these compounds is often variable and dependent on the specific plant part, developmental stage, and extraction method used.
| Compound | Plant Species | Family | Plant Part | Reference |
| 3,7-Dimethyl-1-octanol | Persicaria hydropiperoides | Polygonaceae | Not specified | [1] |
| Persicaria minor | Polygonaceae | Not specified | [1] | |
| Ambrosia confertiflora | Asteraceae | Not specified | [1] | |
| 3,7-Dimethyl-1-octanyl acetate | Mentha species (Mint) | Lamiaceae | Oil | [3] |
| Octyl propionate | Humulus lupulus (Hops) | Cannabaceae | Not specified | [4] |
Experimental Protocols for Extraction and Identification
The search for and analysis of volatile compounds like this compound from botanical sources typically involve the following experimental workflow.
Extraction of Volatile Compounds
Hydrodistillation: This is a classic method for extracting essential oils.
-
Preparation of Plant Material: Fresh or dried plant material is ground to increase the surface area.
-
Distillation: The plant material is placed in a distillation apparatus with water and heated. The steam carries the volatile compounds out of the plant material.
-
Condensation: The steam and volatile compound mixture is passed through a condenser, which cools it and turns it back into a liquid.
-
Separation: The essential oil, being immiscible with water, is separated from the aqueous layer (hydrosol).
Solvent Extraction: This method is used to extract a broader range of compounds, including some that may not be volatile enough for hydrodistillation.
-
Solvent Selection: A non-polar solvent such as hexane or dichloromethane is chosen.
-
Maceration or Soxhlet Extraction: The plant material is soaked in the solvent (maceration) or continuously extracted using a Soxhlet apparatus.
-
Solvent Removal: The solvent is evaporated under reduced pressure to yield a concentrated extract.
Analytical Identification
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying individual volatile compounds in a complex mixture.
-
Injection: A small amount of the essential oil or extract is injected into the gas chromatograph.
-
Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable way. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification.
The following diagram illustrates a typical workflow for the phytochemical analysis of botanical extracts to identify volatile compounds.
Potential Signaling Pathways and Biological Activities
As this compound has not been isolated from natural sources, there is no information on its specific biological activities or associated signaling pathways. However, based on the known activities of its parent alcohol, 3,7-Dimethyl-1-octanol, which include antimicrobial and antioxidant effects, it is plausible that the propionate ester could exhibit similar or modified biological properties[2]. Further research, likely involving the chemical synthesis of this compound followed by biological screening, would be necessary to elucidate its potential therapeutic effects.
The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound.
Conclusion
References
Molecular weight and chemical formula of 3,7-Dimethyl-1-octyl propionate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
3,7-Dimethyl-1-octyl propionate is an organic ester characterized by its fruity and floral scent, which has led to its use in the fragrance and flavor industries. A comprehensive understanding of its chemical and physical properties is fundamental for its application and for toxicological and metabolic studies.
Chemical Identity and Molecular Characteristics
A summary of the key identifiers and molecular properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₆O₂ | PubChem |
| Molecular Weight | 214.35 g/mol | Calculated |
| IUPAC Name | 3,7-dimethyloctyl propanoate | - |
| CAS Number | 67634-24-6 | - |
Note: The molecular weight was calculated using the atomic weights of Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), and Oxygen (16.00 g/mol ).
Synthesis and Characterization Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the development of new applications. The following sections provide representative methodologies for the synthesis and characterization of this compound.
Synthesis via Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Objective: To synthesize this compound from 3,7-dimethyl-1-octanol and propionic acid.
Materials:
-
3,7-dimethyl-1-octanol
-
Propionic acid
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1 molar equivalent of 3,7-dimethyl-1-octanol and 1.2 molar equivalents of propionic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.
Objective: To confirm the identity and purity of the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Dilute a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 214 and characteristic fragmentation patterns.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. Expected chemical shifts (δ) would include signals for the methyl protons of the dimethyl groups, the methylene protons of the octyl chain, the methylene protons adjacent to the ester oxygen, and the ethyl protons of the propionate group.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the octyl chain, and the carbons of the propionate group.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the connectivity of the atoms in the molecule, consistent with the structure of this compound.
Experimental and Analytical Workflows
Visualizing experimental and analytical workflows can aid in understanding the logical progression of research and development.
Caption: Workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathway interactions of this compound. However, as an ester used in fragrances, it would typically undergo toxicological screening to ensure its safety for consumer use. The propionate moiety is structurally related to short-chain fatty acids, which are known to have various biological roles, but any direct activity of the full ester would need to be experimentally determined.
A hypothetical workflow for screening the biological activity of a novel fragrance compound like this compound is presented below.
Caption: A hypothetical workflow for the biological activity screening of this compound.
An In-depth Technical Guide to the Solubility Characteristics of 3,7-Dimethyl-1-octyl propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,7-Dimethyl-1-octyl propionate. Due to the limited availability of direct quantitative solubility data for this specific ester, this guide leverages data for the structurally similar compound, octyl propionate, to infer its solubility profile. This document also outlines a standard experimental protocol for solubility determination and introduces theoretical concepts for solubility prediction.
Predicted Solubility of this compound
Based on the known solubility of octyl propionate, this compound is expected to be practically insoluble in water and soluble in various organic solvents. The presence of the long, branched alkyl chain significantly influences its lipophilic character. The general principle of "like dissolves like" suggests that it will be most soluble in non-polar organic solvents.[1] The branching at the 3 and 7 positions may slightly enhance its solubility in non-polar solvents compared to its straight-chain isomer, octyl propionate.
Below is a summary of the predicted solubility of this compound in a range of common solvents, categorized by their polarity. The qualitative descriptors are based on data for octyl propionate.[2][3][4]
| Solvent Category | Solvent | Predicted Solubility |
| Polar Protic | Water | Insoluble / Almost insoluble[2][3][4] |
| Ethanol | Soluble[2][3][4] | |
| Propylene Glycol | Soluble[2][3][4] | |
| Polar Aprotic | Acetone | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Non-Polar | Hexane | Likely Soluble |
| Toluene | Likely Soluble | |
| Oils (General) | Soluble[2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[5][6][7] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD.[8][9]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Solvent of interest
-
Thermostatic shaker or incubator
-
Glass flasks or vials with airtight seals
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing the chosen solvent. The presence of undissolved solid or liquid droplets at the end of the equilibration period is crucial to ensure saturation.[7]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the substance and solvent.[5][6]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solute to settle.
-
Carefully separate the saturated solution from the excess solute. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not interact with the solute or solvent.[6][7]
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Replication and Controls:
-
The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.
-
A blank control (solvent only) should also be analyzed to account for any potential interference.
-
Theoretical Prediction of Solubility: Hansen Solubility Parameters
A more theoretical approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[10] This method is based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance.[10] Each molecule is assigned three parameters:
-
δd: The energy from dispersion forces.
-
δp: The energy from polar forces.
-
δh: The energy from hydrogen bonding.[10]
Visualizations
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. OCTYL PROPIONATE CAS#: 142-60-9 [m.chemicalbook.com]
- 3. Octyl propionate | C11H22O2 | CID 61096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 9. filab.fr [filab.fr]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3,7-Dimethyl-1-octyl propionate and Its Isomers: CAS Registry Numbers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octyl propionate and its key isomers, focusing on their chemical identification, physical properties, and synthesis. These compounds, primarily utilized as fragrance and flavoring agents, are of interest for their specific sensory characteristics and established safety profiles. This document summarizes their CAS Registry Numbers, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes a key metabolic pathway.
Chemical Identity and Physical Properties
The table below summarizes the available quantitative data for these compounds.
| Compound Name | Synonym(s) | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | Tetrahydrogeranyl propionate | Not assigned | C₁₃H₂₆O₂ | 214.35 | Not available | Not available | Not available |
| Rhodinyl propionate | 3,7-Dimethyloct-7-enyl propanoate | 105-89-5 | C₁₃H₂₄O₂ | 212.33 | 255 | 0.910 @ 15.5°C | 1.457 |
| Citronellyl propionate | 3,7-Dimethyloct-6-enyl propanoate | 141-14-0 | C₁₃H₂₄O₂ | 212.33 | 242 | 0.877 @ 25°C | 1.444 |
| (S)-3,7-Dimethyloct-6-enyl propionate | (S)-Citronellyl propionate | 89460-13-9 | C₁₃H₂₄O₂ | 212.33 | 276.8 | 0.9 | Not available |
| Geranyl propionate | (2E)-3,7-Dimethylocta-2,6-dienyl propanoate | 105-90-8 | C₁₃H₂₂O₂ | 210.31 | 252 | 0.899 @ 25°C | 1.456 |
Experimental Protocols
The synthesis of these esters can be achieved through several methods, including classical esterification and enzymatic catalysis. Enzymatic synthesis is often preferred for its high selectivity and milder reaction conditions.
Protocol 1: Enzymatic Synthesis of Citronellyl Propionate
This protocol describes the synthesis of citronellyl propionate using an immobilized lipase in a solvent-free system.
Materials:
-
Citronellol (100 mM)
-
Propionic acid
-
Immobilized Candida antarctica lipase B (Novozym® 435) (10 wt%)
-
Heptane (solvent for kinetics, can be solvent-free for bulk synthesis)
-
Orbital shaker
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
In a sealed reaction vessel, combine citronellol and propionic acid in a 1:1 molar ratio.
-
Add 10% (by weight of substrates) of immobilized Candida antarctica lipase B to the mixture.
-
Place the vessel in an orbital shaker set to 150 rpm and maintain the temperature at 70°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS. The reaction is expected to reach over 90% conversion.[1]
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration for potential reuse.
-
The resulting citronellyl propionate can be purified by vacuum distillation if required.
Protocol 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of fragrance esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (split ratio of 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Dilute the ester sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention times with those of analytical standards.
Biological Activity and Metabolic Pathways
The primary biological effect of these esters is their interaction with olfactory receptors, resulting in their characteristic fragrances. In terms of systemic effects, these compounds are generally recognized as safe (GRAS) for their intended use as flavoring agents by the Flavor and Extract Manufacturers Association (FEMA).[2][3][4]
Upon ingestion, it is anticipated that these esters undergo hydrolysis by esterase enzymes in the body, breaking them down into their constituent alcohol (e.g., citronellol, rhodinol, or 3,7-dimethyloctanol) and propionic acid. The resulting propionate would then enter the body's metabolic pathways.
The diagram below illustrates the metabolic pathway of propionate, which is a key intermediate in cellular metabolism.
This pathway shows the conversion of propionate into succinyl-CoA, which is an intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for energy production in cells.[5][6] This metabolic route is a common fate for three-carbon units derived from the breakdown of odd-chain fatty acids and certain amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. femaflavor.org [femaflavor.org]
- 3. femaflavor.org [femaflavor.org]
- 4. femaflavor.org [femaflavor.org]
- 5. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Profile and Odor Description of 3,7-Dimethyl-1-octyl propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the olfactory characteristics of the fragrance ingredient 3,7-Dimethyl-1-octyl propionate. Due to a lack of publicly available, specific sensory data for this molecule, this document provides a detailed overview based on the olfactory profiles of its constituent parts: the 3,7-dimethyloctanol (also known as tetrahydrogeraniol) moiety and the propionate ester group. Furthermore, this guide outlines the standard experimental protocols utilized in the fragrance industry for the sensory evaluation of such aroma chemicals, including sensory panel assessments and advanced instrumental techniques like Gas Chromatography-Olfactometry (GC-O). This information is intended to provide a foundational understanding for researchers and professionals in fragrance science and related fields.
Predicted Olfactory Profile of this compound
-
Contribution of the Alcohol Moiety (3,7-Dimethyl-1-octanol): The precursor alcohol, 3,7-Dimethyl-1-octanol (tetrahydrogeraniol), is known for its mild, waxy, and rosy floral odor profile.[1][2] It is described as having a fresh, slightly citrus character with a waxy background and is a stable ingredient used widely in various fragrance applications.[2] Some sources also describe it as having a citronella, geranium, and rose odor.[1] International Flavors & Fragrances (IFF) describes Dimethyl Octanol as being somewhat like citronellol but heavier and more minty.[3]
-
Contribution of the Ester Moiety (Propionate): Propionate esters are generally characterized by fruity and sweet notes. For example, ethyl propionate has a fruity odor reminiscent of rum,[4] while octyl propionate is described as having a fruity flavor profile.[5]
Predicted Overall Profile: Based on the combination of these two components, it can be hypothesized that this compound possesses a complex aroma profile that is likely to be:
-
Primary Notes: Floral (rosy), waxy, and fruity.
-
Subtle Nuances: Potentially sweet, with mild citrus or green undertones.
The presence of the bulky, branched alkyl chain from the alcohol would likely contribute to a lower volatility and a more substantive, heavier character compared to smaller propionate esters.
Quantitative Data
As of the latest available data, there is no publicly accessible quantitative sensory data, such as odor thresholds or specific sensory panel ratings, for this compound. The following table is provided as a template for how such data would be presented if it were available.
| Parameter | Value | Unit | Method | Reference |
| Odor Threshold (Air) | Data not available | ppb | GC-O | N/A |
| Odor Threshold (Water) | Data not available | ppm | Sensory Panel | N/A |
| Sensory Panel Ratings | ||||
| Fruity | Data not available | - | 10-point scale | N/A |
| Floral | Data not available | - | 10-point scale | N/A |
| Waxy | Data not available | - | 10-point scale | N/A |
| Sweet | Data not available | - | 10-point scale | N/A |
Experimental Protocols for Olfactory Analysis
The determination of the olfactory profile of a fragrance ingredient like this compound involves rigorous and standardized experimental protocols. These can be broadly categorized into sensory panel evaluations and instrumental analysis.
Sensory Panel Evaluation
Sensory evaluation relies on trained human panelists to describe and quantify the odor characteristics of a substance.
Objective: To qualitatively and quantitatively assess the olfactory profile of a fragrance ingredient.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents.[6] Panelists undergo training to recognize and rate the intensity of a wide range of standard odorants.
-
Sample Preparation: The fragrance ingredient is diluted in an appropriate solvent (e.g., ethanol, dipropylene glycol) to a standardized concentration (typically 1-10%). Samples are presented on smelling strips or in sniff bottles.
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room with controlled temperature and humidity to prevent sensory adaptation and bias.[4]
-
Odor Profile Assessment: Panelists are asked to smell the prepared sample and describe the odor using a standardized lexicon of descriptors. They then rate the intensity of each perceived characteristic on a defined scale (e.g., a 10-point numerical scale or a Labeled Magnitude Scale).
-
Data Analysis: The collected data is statistically analyzed to generate a comprehensive olfactory profile, often visualized as a spider or radar chart.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8]
Objective: To identify the specific chemical compounds responsible for the overall aroma of a sample and to determine their individual odor characteristics and intensity.
Methodology:
-
Instrumentation: A gas chromatograph is equipped with a column suitable for separating volatile compounds. The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.[8]
-
Sample Injection: A diluted solution of the fragrance ingredient is injected into the GC.
-
Olfactory Detection: A trained panelist (or a panel of panelists, taking turns) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.[7] Humidified air is typically added to the sniffing port to prevent nasal dehydration.[8]
-
Data Correlation: The olfactory data is correlated with the peaks from the instrumental detector to identify the chemical compounds associated with each scent.
-
Quantitative Approaches: Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed until no odor is detected, to determine the "flavor dilution" (FD) factor, which is a measure of the odor potency of each compound.[7]
Visualizations
Workflow for Sensory Panel Evaluation
Caption: Workflow for Sensory Panel Evaluation of Fragrance Ingredients.
Gas Chromatography-Olfactometry (GC-O) Experimental Setup
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.
References
- 1. dimethyl octanol, 106-21-8 [thegoodscentscompany.com]
- 2. Fragrance University [fragranceu.com]
- 3. iff.com [iff.com]
- 4. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 5. femaflavor.org [femaflavor.org]
- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 3,7-Dimethyl-1-octyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 3,7-Dimethyl-1-octyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility for the analysis of this volatile ester compound. This protocol is particularly relevant for applications in flavor and fragrance analysis, quality control in chemical manufacturing, and metabolic research.
Introduction
This compound is an ester known for its characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industry. Accurate and reliable analytical methods are crucial for its quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, designed to be readily implemented in a laboratory setting.
Experimental Protocol
Sample Preparation
The sample preparation procedure is critical for achieving accurate and reproducible results. As this compound is a volatile, non-polar compound, a straightforward dilution is typically sufficient for analysis.
Materials:
-
Hexane (or Dichloromethane), GC grade
-
Sample containing this compound
-
2 mL glass GC vials with PTFE-lined septa
-
Micropipettes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of the sample into a volumetric flask.
-
Dilute the sample with hexane to a final concentration of approximately 10-100 µg/mL.[1]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample into a 2 mL glass GC vial and cap securely.
-
If the sample matrix is complex (e.g., biological fluids, food products), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[2][3]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | DB-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve with standards of known concentrations. The expected retention time and mass spectral data are summarized below. Note that the retention index and mass spectrum are based on the closely related compound octyl propionate and may vary slightly for this compound.
| Compound | Expected Retention Time (min) | Kovats Retention Index (Non-polar column) |
| This compound | ~12-15 | ~1284[2] |
Table 1: Expected Retention Data for this compound.
| Characteristic Mass Fragments (m/z) | Relative Abundance (%) | Proposed Fragment Identity |
| 57 | 100 | [C3H5O]+ or [C4H9]+ |
| 29 | 59 | [C2H5]+ |
| 75 | 43 | [C3H5O2]+ |
| 70 | 34 | [C5H10]+ |
| 41 | 34 | [C3H5]+ |
Table 2: Predicted Mass Spectral Data for this compound (based on octyl propionate). [2]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.
Signaling Pathways and Logical Relationships
For the analysis of a single small molecule like this compound, a signaling pathway diagram is not applicable. The logical relationship of the analytical process is best represented by the experimental workflow diagram provided above. This diagram clearly outlines the sequential steps from sample handling to the final analytical report, ensuring a clear and logical progression of the protocol.
Conclusion
The GC-MS protocol described in this application note provides a reliable and robust method for the analysis of this compound. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers and scientists to achieve accurate and reproducible results. This methodology is suitable for a wide range of applications in quality control, research, and development.
References
Application Note & Protocol: HPLC Method Development for the Quantification of 3,7-Dimethyl-1-octyl propionate
Introduction
3,7-Dimethyl-1-octyl propionate is an ester recognized for its characteristic fruity and floral aroma, finding application in the fragrance, cosmetic, and food industries. As a key component in various formulations, a robust and reliable analytical method for its quantification is essential for quality control and research and development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of such non-volatile and semi-volatile organic compounds.
This document provides a comprehensive guide for the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for successful method development.
| Property | Value | Source |
| Molecular Formula | C13H26O2 | [1] |
| Molecular Weight | 214.35 g/mol | Inferred from formula |
| Structure | Propanoate ester of 3,7-dimethyloctan-1-ol | [1] |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance | Low (lacks a significant chromophore) | Inferred from structure |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | Inferred from structure |
Due to the lack of a strong UV-absorbing chromophore, detection at low wavelengths (e.g., 200-210 nm) or the use of a Refractive Index Detector (RID) or Mass Spectrometer (MS) is recommended for high sensitivity. For this application note, we will proceed with UV detection at a low wavelength as it is widely available.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvents: HPLC grade acetonitrile, methanol, and water
-
Mobile Phase: Acetonitrile and water
-
Sample Diluent: Acetonitrile or methanol
Instrumentation and Chromatographic Conditions
The following provides a starting point for the HPLC method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will be matrix-dependent. For simple matrices, a direct dilution with acetonitrile may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
Method Development and Validation Workflow
The following workflow provides a systematic approach to developing and validating the HPLC method.
Caption: HPLC Method Development and Validation Workflow.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.35 g/mol |
| LogP (Predicted) | 5.2 |
Table 2: Recommended Starting Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 205 nm |
| Injection Volume | 10 µL |
Table 3: Recommended Gradient Elution Program
| Time (min) | % Acetonitrile |
| 0.0 | 60 |
| 10.0 | 95 |
| 15.0 | 95 |
| 15.1 | 60 |
| 20.0 | 60 |
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 5: Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Logical Relationships in Method Development
Caption: Key Decision Logic in HPLC Method Development.
Conclusion
This application note provides a foundational protocol for the development of a robust HPLC method for the quantification of this compound. The non-polar nature of the analyte makes reversed-phase chromatography with a C18 column an appropriate choice.[2][3][4] Due to the lack of a strong chromophore, careful consideration of the detector is necessary to achieve the desired sensitivity. The provided starting conditions and method development workflow offer a systematic approach to achieving a validated analytical method suitable for quality control and research applications.
References
Application Notes and Protocols: 3,7-Dimethyl-1-octyl propionate in Fine Fragrance Formulations
A comprehensive guide for researchers, scientists, and drug development professionals on the application, evaluation, and analysis of 3,7-Dimethyl-1-octyl propionate and its commercially recognized analogue, Rhodinyl propionate, in the creation of fine fragrances.
Introduction
This compound is a fragrance ingredient belonging to the ester family, valued for its potential to impart fresh, floral, and fruity notes to fragrance compositions. It is important to distinguish this saturated octyl ester from its more commonly utilized unsaturated analogue, 3,7-dimethyl-7-octen-1-yl propanoate, commercially known as Rhodinyl propionate. Due to the extensive availability of data for Rhodinyl propionate, these application notes will focus on this well-documented fragrance material, providing a robust framework for its application that is largely transferable to the saturated form.
Rhodinyl propionate is characterized by a sweet, floral aroma reminiscent of rose and geranium, with a subtle verbena-like undertone. Its olfactory profile makes it a versatile ingredient, often employed as a modifier in classic floral and oriental fragrance structures. It can enhance the richness and complexity of a scent, blending harmoniously with balsamic and citrus notes.
These application notes provide detailed protocols for the incorporation, stability testing, and sensory evaluation of Rhodinyl propionate in fine fragrance formulations, alongside relevant analytical methods for quality control.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Rhodinyl propionate is presented below. This data is essential for formulation development, ensuring solubility, stability, and safety compliance.
| Property | Value | Reference |
| Synonyms | 3,7-dimethyl-7-octen-1-yl propanoate, Rhodinyl propanoate | [1] |
| CAS Number | 105-89-5 | [2] |
| Molecular Formula | C13H24O2 | [1] |
| Molecular Weight | 212.33 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor Profile | Sweet, rose, geranium, verbena-like | |
| Boiling Point | 274.8±19.0 °C (Predicted) | |
| Density | 0.877±0.06 g/cm3 (Predicted) | |
| Flash Point | 89.44 °C (193.00 °F) TCC | [3] |
| Solubility | Soluble in alcohol; practically insoluble in water | [1] |
| Recommended Usage | Up to 4.0% in fragrance concentrate | [3] |
Application in Fine Fragrance Formulations
Rhodinyl propionate is a valuable modifier in a variety of fragrance types, including:
-
Rose Accords: It enhances the natural, dewy character of rose notes, providing a richer and more tenacious floralcy than Rhodinyl acetate.
-
Carnation and Floral Bouquets: Its spicy and sweet facets complement the clove-like notes of carnation and add complexity to mixed floral compositions.
-
Oriental and Balsamic Fragrances: The inherent sweetness of Rhodinyl propionate blends exceptionally well with balsamic and citrus notes, contributing to the creation of rich, warm, and opulent oriental scents.
Experimental Protocol: Formulation of a Floral-Oriental Eau de Parfum
This protocol outlines the steps for creating a simple floral-oriental fragrance, incorporating Rhodinyl propionate as a key modifying agent.
Materials:
-
Rhodinyl propionate
-
Essential oils and aroma chemicals for the accord (e.g., Bergamot oil, Rose absolute, Jasmine absolute, Vanillin, Sandalwood oil, Iso E Super)
-
Perfumer's alcohol (95% ethanol, denatured)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.01g)
-
Glass storage bottles with airtight caps
Procedure:
-
Accord Preparation:
-
On the digital scale, weigh the individual components of the fragrance concentrate (essential oils, absolutes, and aroma chemicals, including Rhodinyl propionate) into a clean glass beaker according to the desired formula.
-
Gently stir the mixture with a glass rod until a homogenous solution is achieved.
-
-
Maceration of the Concentrate:
-
Transfer the fragrance concentrate to a labeled, airtight glass bottle.
-
Allow the concentrate to mature for a minimum of 48 hours at room temperature, protected from light. This allows the different aromatic molecules to interact and the fragrance to harmonize.
-
-
Dilution in Alcohol:
-
Weigh the desired amount of perfumer's alcohol into a larger glass beaker.
-
Slowly add the matured fragrance concentrate to the alcohol while stirring gently. The typical concentration for an Eau de Parfum is between 15% and 20% fragrance concentrate.
-
-
Final Maceration and Filtration:
-
Transfer the final perfume solution to an airtight glass bottle and allow it to macerate for a period of 2 to 4 weeks in a cool, dark place.
-
After maceration, chill the solution to approximately 4°C for 24 hours to precipitate any insoluble waxes or impurities.
-
Filter the chilled solution through a laboratory-grade filter paper to ensure clarity.
-
-
Bottling and Storage:
-
Transfer the filtered perfume into its final packaging.
-
Store the finished product away from direct sunlight and extreme temperatures.
-
References
Application Notes and Protocols for 3,7-Dimethyl-1-octyl propionate in Flavor Chemistry and Food Science
Topic: Use of 3,7-Dimethyl-1-octyl propionate in Flavor Chemistry and Food Science
Introduction
This compound, a saturated ester, is a chemical entity with potential applications in the flavor and fragrance industry.[1] While its unsaturated analogue, geranyl propionate, is a well-documented flavor and fragrance compound with a floral, fruity profile, specific data regarding the sensory characteristics and food applications of this compound are limited in publicly available scientific literature. These application notes provide a comprehensive guide for researchers and scientists to evaluate the potential of this and other novel lipophilic flavor esters. The protocols outlined below are based on standard industry and academic practices for the characterization and application of new flavor ingredients.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H26O2 | [1] |
| Molecular Weight | 214.35 g/mol | [1] |
| IUPAC Name | 3,7-dimethyloctyl propanoate | [1] |
| CAS Number | Not available | |
| PubChem CID | 10013507 | [1] |
| Appearance | Not specified (likely a colorless liquid) | |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents and oils. |
Application Notes
This compound, as a saturated ester, is expected to exhibit greater chemical stability compared to its unsaturated counterparts, making it potentially suitable for food products that undergo harsh processing conditions such as high temperatures or have a long shelf-life. Its flavor profile is anticipated to be fruity, potentially with waxy, green, and citrus nuances, characteristic of similar esters.
Potential Applications in Food and Beverages:
-
Beverages: Its lipophilic nature suggests it would be best utilized in oil-in-water emulsions, such as flavored waters, juices, and carbonated soft drinks, with the use of appropriate emulsifiers.
-
Confectionery: It could be incorporated into hard and soft candies, chewing gum, and chocolate fillings to impart a unique fruity note.
-
Dairy Products: Potential applications include flavored yogurts, ice creams, and dairy-based beverages.
-
Baked Goods: It may be used in fillings for pastries and cakes.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a novel flavor ingredient.
Protocol 1: Sensory Evaluation
1.1. Determination of Odor and Flavor Thresholds
This protocol outlines the determination of the detection and recognition thresholds of this compound in water, which is a crucial first step in understanding its potency as a flavor compound.
-
Materials:
-
This compound (high purity)
-
Odor-free, deionized water
-
Ethanol (food grade, for stock solution)
-
Glass sniffing bottles with Teflon-lined caps
-
Glass tasting cups
-
-
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).
-
Prepare a series of dilutions in odor-free water, starting from a concentration well above the expected threshold and decreasing in threefold steps.
-
For the odor threshold, present panelists with a series of three sniffing bottles, two containing only water and one containing the diluted flavor compound (a triangle test).
-
For the flavor threshold, the same setup is used with tasting cups.
-
Panelists are asked to identify the bottle or cup with the different sample.
-
The threshold is determined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the sample.
-
1.2. Descriptive Sensory Analysis
This protocol is for characterizing the flavor profile of this compound.
-
Materials:
-
A solution of this compound in a neutral medium (e.g., water with a suitable solubilizer, or a simple sugar solution) at a concentration above its recognition threshold.
-
A trained sensory panel (8-12 members).
-
A list of flavor descriptors (e.g., fruity, green, citrus, waxy, floral, etc.).
-
-
Procedure:
-
Panelists are presented with the sample and asked to individually generate descriptive terms for its aroma and flavor.
-
Through group discussion, a consensus vocabulary is developed.
-
Panelists then rate the intensity of each descriptor on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
The results are compiled to create a flavor profile of the compound.
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in a food matrix, which is essential for quality control and regulatory purposes.
-
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
-
Helium carrier gas.
-
Internal standard (e.g., a non-naturally occurring ester with similar chemical properties).
-
Solvents for extraction (e.g., dichloromethane or hexane).
-
Food matrix sample containing this compound.
-
-
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Perform a liquid-liquid or solid-phase microextraction (SPME) to isolate the volatile compounds.
-
Add a known amount of the internal standard.
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS.
-
Use a suitable temperature program to separate the compounds.
-
The mass spectrometer should be operated in scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
-
Conclusion
While this compound is not as extensively studied as other flavor esters, its chemical structure suggests it could be a stable and interesting fruity flavor ingredient. The application notes and protocols provided here offer a systematic approach for researchers and flavor chemists to thoroughly evaluate its potential in various food and beverage applications. Further research is warranted to fully characterize its sensory properties and to establish its safety and regulatory status for use in food.
References
Laboratory protocol for the esterification of 3,7-Dimethyl-1-octanol to its propionate ester
Abstract
This document provides a comprehensive laboratory protocol for the synthesis of 3,7-dimethyloctyl propionate via the Fischer esterification of 3,7-dimethyl-1-octanol with propionic acid. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The procedure details the necessary reagents, equipment, reaction setup, execution, workup, and purification of the target ester. Additionally, methods for the characterization of the final product are outlined, and a summary of key quantitative data is presented in a tabular format. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility.
Introduction
Esterification is a fundamental organic reaction that forms an ester from an alcohol and a carboxylic acid. The Fischer-Speier esterification, or Fischer esterification, is a classic method that utilizes an acid catalyst to achieve this transformation.[1][2] This reaction is an equilibrium process, and to favor the formation of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[3][4] Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid.[5]
3,7-Dimethyloctyl propionate is a fragrance ingredient with a fruity and floral scent. Its synthesis is a practical example of the Fischer esterification process. This protocol provides a detailed, step-by-step guide for the laboratory-scale synthesis of this ester from 3,7-dimethyl-1-octanol and propionic acid, using sulfuric acid as the catalyst.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,7-Dimethyl-1-octanol | ≥98% | Sigma-Aldrich | - |
| Propionic acid | ≥99% | Sigma-Aldrich | Corrosive |
| Sulfuric acid (conc.) | 95-98% | Fisher Scientific | Corrosive, strong oxidizer |
| Diethyl ether | Anhydrous | Fisher Scientific | Flammable |
| Saturated sodium bicarbonate solution | - | Prepared in-house | - |
| Brine (saturated NaCl solution) | - | Prepared in-house | - |
| Anhydrous magnesium sulfate | - | Sigma-Aldrich | Drying agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Simple distillation apparatus or Kugelrohr for vacuum distillation
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,7-dimethyl-1-octanol (15.8 g, 0.1 mol).
-
In a separate beaker, carefully mix propionic acid (8.9 g, 0.12 mol) with concentrated sulfuric acid (0.5 mL). Caution: This is an exothermic reaction; add the sulfuric acid slowly to the propionic acid with cooling.
-
Add the propionic acid/sulfuric acid mixture to the round-bottom flask containing the 3,7-dimethyl-1-octanol.
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Place the reaction apparatus in a heating mantle on a magnetic stirrer.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 120-140 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel and mix.
-
Carefully wash the organic layer by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize the unreacted propionic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.
-
Separate the aqueous layer and repeat the washing with another 50 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer with 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.
-
Purify the crude ester by vacuum distillation. The boiling point of the related compound 3,7-dimethyloct-6-enyl propanoate is 242 °C at atmospheric pressure, so the target compound is expected to have a similar or slightly lower boiling point, which will be significantly lower under vacuum.[6]
Data Presentation
| Parameter | Value | Reference/Notes |
| Molecular Formula of Product | C₁₃H₂₆O₂ | Calculated |
| Molecular Weight of Product | 214.35 g/mol | Calculated |
| Boiling Point of 3,7-Dimethyl-1-octanol | ~212.5 °C | [7] |
| Estimated Boiling Point of Product | ~240 °C at 760 mmHg | Based on similar compounds[6] |
| Theoretical Yield | 21.44 g | Based on 0.1 mol of 3,7-dimethyl-1-octanol |
| Expected Yield | 70-85% | Typical for Fischer esterification |
Characterization
The purified 3,7-dimethyloctyl propionate should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals include a triplet corresponding to the methyl protons of the propionate group, a quartet for the methylene protons adjacent to the carbonyl group, a triplet for the methylene protons attached to the ester oxygen, and a complex pattern of signals for the protons of the 3,7-dimethyloctyl chain.
-
¹³C NMR: Expected signals include a peak for the carbonyl carbon of the ester, a peak for the carbon of the methylene group attached to the ester oxygen, and a series of peaks corresponding to the carbons of the 3,7-dimethyloctyl and propionate moieties.
-
FTIR: The IR spectrum should show a strong characteristic absorption band for the C=O stretching of the ester group around 1735-1750 cm⁻¹, and C-O stretching bands in the region of 1000-1300 cm⁻¹. The absence of a broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3,7-dimethyloctyl propionate.
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,7-dimethyloct-6-enyl propanoate [stenutz.eu]
- 7. (R)-3,7-dimethyl-1-octanol, 1117-60-8 [thegoodscentscompany.com]
Application Note: 3,7-Dimethyl-1-octyl propionate as an Analytical Standard for Quality Control
Introduction
3,7-Dimethyl-1-octyl propionate is a branched-chain ester that finds application in the fragrance and flavor industries. As with any component used in consumer products, ensuring its purity and identity is critical for quality control. This application note describes the use of highly purified this compound as an analytical standard for the quality control of raw materials and finished products. The protocols detailed herein provide a framework for its qualification, including purity determination by gas chromatography with flame ionization detection (GC-FID), and a stability testing regimen to establish its shelf-life as a reference standard.
Chemical Structure:
Molecular Formula: C₁₃H₂₆O₂ Molecular Weight: 214.35 g/mol CAS Number: 10013507-7[1]
Synthesis and Potential Impurities
This compound is typically synthesized via the esterification of 3,7-dimethyl-1-octanol with propionic acid, often in the presence of an acid catalyst.[2][3][4][5][6] Understanding the synthetic route is crucial for identifying potential impurities in the analytical standard.
Potential Impurities:
-
Starting Materials: Unreacted 3,7-dimethyl-1-octanol and propionic acid.
-
Catalyst Residues: Traces of the acid catalyst used in the esterification process.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
By-products: Side-reaction products, such as ethers formed from the alcohol starting material.
A thorough purity assessment is therefore essential to qualify a batch of this compound as an analytical standard.
Quality Control Specifications
An analytical standard of this compound should meet stringent quality control specifications to ensure its suitability for quantitative analysis. The following table summarizes the key parameters and their recommended acceptance criteria.[1][7][8]
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR, MS |
| Purity (by GC-FID) | ≥ 99.5% | GC-FID |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Non-volatile Residue | ≤ 0.05% | Gravimetry |
Experimental Protocols
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with flame ionization detection is a robust and widely used technique for determining the purity of volatile organic compounds like esters.[9][10][11][12][13][14][15]
4.1.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4.1.2. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 50 mg of this compound analytical standard and dissolve in 10 mL of high-purity hexane to prepare a stock solution of approximately 5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
4.1.3. Data Analysis
The purity of the this compound standard is determined by area normalization. The percentage purity is calculated as follows:
Stability Study Protocol
A stability study is essential to determine the shelf-life and appropriate storage conditions for the this compound analytical standard.[16][17][18][19] The protocol should include both long-term and accelerated stability studies as per ICH guidelines.[16]
4.2.1. Storage Conditions
-
Long-Term: 5 °C ± 3 °C (refrigerated).
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Stress Conditions (for degradation pathway analysis):
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 24 hours.
-
Photostability: ICH Q1B compliant photostability chamber.
-
4.2.2. Testing Schedule
| Storage Condition | Testing Time Points |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 0, 1, 3, 6 months |
| Stress Conditions | At the end of the exposure period |
4.2.3. Analytical Methods for Stability Testing
The following tests should be performed at each time point:
-
Appearance: Visual inspection for any changes in color or clarity.
-
Purity by GC-FID: To monitor for any degradation of the main component and the appearance of new impurity peaks.
-
Water Content: To assess the potential for hydrolysis.
Data Presentation
The quantitative data from the purity assessment and stability studies should be summarized in clear and concise tables.
Table 1: Certificate of Analysis for this compound Analytical Standard (Example)
| Test | Method | Specification | Result |
| Appearance | Visual | Clear, colorless liquid | Conforms |
| Identity (FTIR) | USP <197F> | Conforms to reference | Conforms |
| Purity (GC-FID) | In-house | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer | ≤ 0.1% | 0.03% |
| Residual Solvents | USP <467> | Meets requirements | Conforms |
Table 2: Stability Study Data Summary - Purity by GC-FID (%) (Example)
| Time Point (Months) | Long-Term (5 °C) | Accelerated (40 °C / 75% RH) |
| 0 | 99.8 | 99.8 |
| 1 | - | 99.7 |
| 3 | 99.8 | 99.6 |
| 6 | 99.7 | 99.4 |
| 12 | 99.7 | - |
| 24 | 99.6 | - |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound.
Logical Flow of a Stability Study
References
- 1. fastercapital.com [fastercapital.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 8. Perfume quality: key aspects for quality control and assurance – Eurofins [eurofins.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. iiste.org [iiste.org]
- 13. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 14. scielo.br [scielo.br]
- 15. redalyc.org [redalyc.org]
- 16. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 17. mdpi.com [mdpi.com]
- 18. Requirements for the Safe Use of Fragrances in Cosmetics - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 19. static.igem.org [static.igem.org]
Application Notes and Protocols for 3,7-Dimethyl-1-octyl propionate as a Biochemical Probe or Reagent: An Overview
A comprehensive review of available scientific literature reveals that 3,7-Dimethyl-1-octyl propionate, more commonly known as citronellyl propionate, is predominantly utilized in the fragrance and flavor industries. Despite a thorough search for its application as a biochemical probe or reagent in experimental biology and drug development, no specific protocols, quantitative data, or established roles in signaling pathways have been identified in the public domain.
Citronellyl propionate is an ester recognized for its characteristic fruity and floral aroma.[1] Its primary documented applications are as a fragrance ingredient in cosmetics and perfumes, and as a flavoring agent in food products, a use that has been evaluated for safety by regulatory bodies such as the FDA.[1]
While the broader class of compounds to which it belongs, terpene esters, are known to possess a range of biological activities—including anti-inflammatory, antimicrobial, and sedative properties—specific data for this compound in a research capacity as a molecular probe or reagent is not available.[2] Terpenoids, in general, are a diverse group of natural products with significant interest in pharmacology and biotechnology for their potential therapeutic effects.[3][4][5][6]
Research into citronellyl propionate has focused on its synthesis, often through enzymatic processes, to produce it as a natural fragrance compound.[][8] These studies, however, do not extend to its use as a tool for biochemical investigation.
At present, there are no established applications of this compound as a biochemical probe or reagent in the scientific literature. Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible based on current knowledge. The scientific community has primarily focused on the organoleptic properties of this compound for commercial applications in the food and fragrance sectors. For researchers and drug development professionals, this compound does not currently have a documented role as a tool for biological inquiry.
References
- 1. Citronellyl propionate | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A closer look at terpenic esters and their properties. [landema.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry of Terpenes and Recent Advances in Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of Synthetic 3,7-Dimethyl-1-octyl propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic 3,7-Dimethyl-1-octyl propionate, a terpene ester, using various chromatographic techniques. The methodologies outlined below are designed to enable researchers to isolate the target compound from reaction mixtures with high purity, suitable for further applications in research and development.
Introduction to Purification Strategies
The synthesis of this compound via esterification of 3,7-dimethyl-1-octanol results in a crude product containing unreacted starting materials, catalysts, and potential byproducts. Effective purification is therefore a critical step to ensure the quality and reliability of the final compound. Chromatographic techniques are powerful tools for this purpose, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]
This guide details two primary chromatographic techniques for the purification of this compound:
-
Flash Column Chromatography: An initial, rapid purification step to remove major impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for achieving high purity of the final product.
Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is provided for the crucial step of purity assessment of the collected fractions.[2][3]
Flash Column Chromatography Protocol
Flash column chromatography is a widely used technique for the rapid separation of organic compounds.[1] For a non-polar compound like this compound, a normal-phase setup with silica gel as the stationary phase is effective.
Experimental Protocol
-
Slurry Preparation:
-
In a beaker, add 100 g of silica gel (60 Å, 230-400 mesh) to 300 mL of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Stir gently with a glass rod to create a uniform slurry, ensuring no air bubbles are trapped.
-
-
Column Packing:
-
Secure a glass chromatography column (e.g., 40 mm internal diameter) in a vertical position.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to ensure even packing and remove any air pockets.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a non-polar solvent like hexane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the column does not run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 5-10 cm/min.
-
Collect fractions (e.g., 20 mL each) in labeled test tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm ID x 300 mm Length |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient or Isocratic) |
| Initial Mobile Phase | 98:2 Hexane:Ethyl Acetate |
| Flow Rate | 8 mL/min |
| Sample Load | 1 g crude product |
| Fraction Volume | 20 mL |
| Purity Achieved | >95% (as determined by GC-MS) |
| Recovery | ~85% |
Workflow Diagram
Caption: Workflow for Flash Column Chromatography Purification.
Preparative HPLC Protocol
For achieving higher purity (>99%), preparative HPLC is the recommended subsequent step. A reverse-phase method is suitable for this non-polar ester.[4]
Experimental Protocol
-
System Preparation:
-
Prime the HPLC system with the mobile phase to remove any air bubbles.
-
Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound from the flash chromatography step in the mobile phase (e.g., Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject the filtered sample onto the column.
-
Run the separation using the defined method parameters (see table below).
-
Monitor the elution of the compound using a UV detector (a low wavelength like 210 nm may be used due to the lack of a strong chromophore).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using an automated fraction collector.
-
-
Post-Run Analysis:
-
Analyze the purity of the collected fraction using analytical HPLC or GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.
-
Data Presentation: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 21.2 mm ID x 250 mm Length |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1 mL |
| Sample Concentration | 50 mg/mL in Acetonitrile |
| Detection | UV at 210 nm |
| Purity Achieved | >99.5% (as determined by GC-MS) |
| Recovery | ~90% |
Workflow Diagram
Caption: Workflow for Preparative HPLC Purification.
GC-MS Protocol for Purity Analysis
Gas chromatography-mass spectrometry is the ideal method for assessing the purity of the volatile this compound and confirming its identity.
Experimental Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
-
Instrument Setup:
-
Set up the GC-MS system with the appropriate column and temperature program.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs based on boiling point and polarity.
-
The separated components then enter the mass spectrometer for detection and identification.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram to determine the relative percentage of each component, which corresponds to the purity of the sample.
-
Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of this compound.
-
Data Presentation: GC-MS Parameters
| Parameter | Value |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Logical Relationship Diagram
Caption: Overall Purification and Analysis Strategy.
References
Troubleshooting & Optimization
Optimization of reaction conditions for high-yield 3,7-Dimethyl-1-octyl propionate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the high-yield synthesis of 3,7-Dimethyl-1-octyl propionate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of 3,7-Dimethyl-1-octanol with propionic acid, using an acid catalyst. This method is widely used for the synthesis of fragrance esters.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 3,7-Dimethyl-1-octanol and propionic acid. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is also required.[2]
Q3: What is the general reaction scheme for the synthesis?
A3: The reaction is a reversible esterification where an alcohol (3,7-Dimethyl-1-octanol) reacts with a carboxylic acid (propionic acid) in the presence of an acid catalyst to form an ester (this compound) and water.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.
Q5: What are the key factors influencing the yield of the reaction?
A5: The key factors that influence the yield are:
-
Reactant Molar Ratio: Using an excess of one reactant (either the alcohol or the carboxylic acid) can shift the equilibrium towards the product side.
-
Catalyst Concentration: The amount of acid catalyst can affect the reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.
-
Water Removal: Since water is a byproduct, its removal (e.g., by using a Dean-Stark apparatus) can drive the reaction to completion and increase the yield.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Insufficient heating.3. Reactants are not pure. | 1. Use fresh or properly stored acid catalyst.2. Ensure the reaction mixture reaches the target temperature.3. Check the purity of 3,7-Dimethyl-1-octanol and propionic acid. |
| Low Yield | 1. Reaction has not reached completion.2. Equilibrium not shifted towards products.3. Product loss during workup and purification. | 1. Increase the reaction time.2. Use a Dean-Stark apparatus to remove water. Increase the molar excess of one reactant.3. Optimize the extraction and distillation steps to minimize loss. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature.2. Catalyst concentration is too low. | 1. Prolong the reaction time or increase the temperature moderately.2. Increase the amount of acid catalyst slightly. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, causing decomposition or side reactions. | 1. Lower the reaction temperature.2. Consider using a milder catalyst. |
| Difficulty in Product Purification | 1. Incomplete removal of the acid catalyst.2. Emulsion formation during aqueous workup. | 1. Thoroughly wash the organic layer with a sodium bicarbonate solution to neutralize and remove the acid catalyst.2. Add brine (saturated NaCl solution) to break up emulsions during extraction. |
III. Experimental Protocols & Data Presentation
A. General Experimental Protocol for Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark apparatus), add 3,7-Dimethyl-1-octanol (1 equivalent).
-
Add propionic acid (1.5 equivalents). Using an excess of the carboxylic acid can help drive the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the limiting reactant).
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically around 100-120 °C) with vigorous stirring.
-
If using a Dean-Stark apparatus, monitor the collection of water.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
B. Example Optimization of Reaction Conditions (Analogous Data)
The following table summarizes hypothetical data based on the optimization of similar esterification reactions to illustrate the effect of different parameters on the yield.
| Entry | Molar Ratio (Alcohol:Acid) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 1 | 100 | 4 | 65 |
| 2 | 1:1.5 | 1 | 100 | 4 | 78 |
| 3 | 1:1.5 | 2 | 100 | 4 | 85 |
| 4 | 1:1.5 | 2 | 120 | 4 | 82 (slight darkening) |
| 5 | 1:1.5 | 2 | 100 | 8 | 92 |
IV. Visualizations
A. Signaling Pathways and Workflows
Caption: Fischer Esterification Reaction Pathway.
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Strategies for improving the purity of 3,7-Dimethyl-1-octyl propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 3,7-Dimethyl-1-octyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Fischer esterification of 3,7-dimethyloctan-1-ol with propionic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Common impurities include unreacted starting materials (3,7-dimethyloctan-1-ol and propionic acid), the acid catalyst, water, and potential side products. Side products can arise from dehydration of the alcohol, especially under harsh acidic conditions and high temperatures, leading to the formation of alkenes.
Q3: How can I monitor the progress of the esterification reaction?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture over time against the starting material standards, you can observe the consumption of reactants and the formation of the ester product.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Low reaction temperature or short reaction time. | - Remove water as it forms using a Dean-Stark apparatus or molecular sieves. - Increase the catalyst loading, but be mindful of potential side reactions. - Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or GC. |
| Presence of Unreacted 3,7-dimethyloctan-1-ol | - Insufficient propionic acid. - Incomplete reaction. | - Use a slight excess of propionic acid. - See "Low Reaction Yield" solutions. - Purify the crude product using column chromatography. |
| Presence of Unreacted Propionic Acid | - Insufficient 3,7-dimethyloctan-1-ol. - Incomplete reaction. | - Use a slight excess of 3,7-dimethyloctan-1-ol. - Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during workup to remove the acid. |
| Product is Discolored (Yellow/Brown) | - Decomposition at high temperatures. - Presence of impurities that polymerize. | - Reduce the reaction temperature. - Purify by vacuum distillation or column chromatography. |
| Emulsion Formation During Aqueous Workup | - Presence of unreacted starting materials or soap formation. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acid Catalyst and Unreacted Propionic Acid
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the acid).
-
Saturated sodium bicarbonate solution (to neutralize remaining acid; be cautious of CO2 evolution).
-
Brine (to remove excess water and help break emulsions).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity can be gradually increased to elute the desired ester, leaving more polar impurities on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
Identification of common side products in 3,7-Dimethyl-1-octyl propionate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-Dimethyl-1-octyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3,7-dimethyl-1-octanol with propionic acid. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products arise from reactions of the starting alcohol, 3,7-dimethyl-1-octanol, under acidic conditions. These include:
-
Dehydration products: Formation of various isomers of 3,7-dimethyloctene.
-
Etherification product: Formation of bis(3,7-dimethyl-1-octyl) ether.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation involves optimizing the reaction conditions to favor esterification over dehydration and etherification. Key strategies include:
-
Control of Reaction Temperature: Lowering the reaction temperature can reduce the rate of dehydration and ether formation, which typically have higher activation energies than esterification.
-
Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Milder catalysts such as p-toluenesulfonic acid or certain Lewis acids can offer a better selectivity profile.
-
Molar Ratio of Reactants: Using a molar excess of one reactant, typically the less expensive one (in this case, propionic acid), can shift the equilibrium towards the desired ester.
-
Removal of Water: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) will drive the equilibrium forward and increase the yield of the ester.
Q4: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose. It allows for the separation, identification, and quantification of the desired ester, unreacted starting materials, and various side products. High-performance liquid chromatography (HPLC) can also be employed for analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ester | Incomplete Reaction: The equilibrium was not sufficiently shifted towards the product. | - Increase the molar excess of propionic acid. - Ensure efficient removal of water using a properly set up Dean-Stark trap or by adding molecular sieves. - Increase the reaction time. |
| Steric Hindrance: 3,7-dimethyl-1-octanol is a sterically hindered primary alcohol, which can slow down the reaction rate. | - Increase the catalyst loading slightly. - Consider using a more active catalyst, but be mindful of potential side reactions. - Increase the reaction temperature moderately, while monitoring for an increase in side products. | |
| Loss during Workup: The ester may be lost during extraction or purification steps. | - Ensure proper phase separation during aqueous washes. - Use an appropriate amount of drying agent. - Optimize distillation or chromatography conditions to minimize loss. | |
| High Levels of Alkene Impurities | Excessive Dehydration: The reaction temperature is too high, or the acid catalyst is too strong or concentrated. | - Lower the reaction temperature. - Switch to a milder acid catalyst (e.g., p-toluenesulfonic acid). - Reduce the concentration of the catalyst. |
| High Levels of Ether Impurity | Favorable Etherification Conditions: High reaction temperature and high concentration of the alcohol can favor ether formation. | - Lower the reaction temperature. - Use a larger excess of the carboxylic acid instead of the alcohol to shift the equilibrium. |
| Product Contaminated with Starting Materials | Incomplete Reaction or Inefficient Purification: The reaction did not go to completion, or the purification method is not adequate to separate the product from the starting materials. | - Drive the reaction further to completion using the strategies mentioned for low yield. - Optimize the purification process. For distillation, ensure sufficient theoretical plates. For chromatography, adjust the stationary and mobile phases for better separation. |
Quantitative Analysis of a Representative Reaction Mixture
The following table presents plausible quantitative data from a GC-MS analysis of a typical reaction mixture under suboptimal and optimized conditions. This data is representative and serves to illustrate the impact of reaction conditions on product distribution.
Table 1: GC-MS Analysis of Reaction Mixtures
| Compound | Suboptimal Conditions (%) (High Temp, H₂SO₄) | Optimized Conditions (%) (Moderate Temp, p-TSA, Water Removal) |
| This compound | 65 | 92 |
| 3,7-Dimethyl-1-octanol | 10 | 3 |
| Propionic Acid | 5 | 1 |
| 3,7-Dimethyloctene (isomers) | 15 | 3 |
| bis(3,7-Dimethyl-1-octyl) ether | 5 | 1 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
3,7-Dimethyl-1-octanol (1.0 eq)
-
Propionic acid (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,7-dimethyl-1-octanol, propionic acid, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting guide for peak tailing of 3,7-Dimethyl-1-octyl propionate in gas chromatography
Troubleshooting Guide: Peak Tailing of 3,7-Dimethyl-1-octyl propionate
This guide provides a structured approach to diagnosing and resolving peak tailing issues encountered during the gas chromatographic analysis of this compound, a common fragrance ingredient.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
In an ideal chromatographic separation, the analyte peak should be symmetrical (Gaussian). Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This can negatively impact resolution and the accuracy of quantification.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound can be caused by a variety of factors, which can be broadly categorized into two main areas:
-
System and Flow Path Issues: These are physical problems within the GC system that disrupt the normal flow of the carrier gas and analyte.
-
Chemical Interactions: These occur when the analyte interacts with active sites within the GC system, leading to delayed elution of a portion of the analyte molecules.
In-depth Troubleshooting Guide
The following sections provide a step-by-step approach to identifying and resolving the root cause of peak tailing for this compound.
Isolating the Problem: All Peaks Tailing or Only the Analyte of Interest?
The first step in troubleshooting is to determine the extent of the peak tailing.
-
If all peaks in the chromatogram are tailing: This generally points to a physical issue within the gas chromatograph.[1]
-
If only the this compound peak (and other similar compounds) are tailing: This suggests a chemical interaction between the analyte and the system.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical flowchart for diagnosing and resolving peak tailing in gas chromatography.
Detailed Methodologies and Data
Recommended GC Parameters for this compound Analysis
Based on the analysis of similar fragrance esters, the following parameters can be used as a starting point.
| Parameter | Recommended Value |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-Wax) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Start at 50-70°C, ramp at 5-10°C/min to 280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
Experimental Protocols for Troubleshooting
1. Column Installation Check:
-
Objective: To ensure the column is correctly positioned in the inlet and detector to avoid dead volume.
-
Procedure:
-
Turn off the GC heating zones and allow them to cool down.
-
Turn off the carrier gas flow.
-
Carefully remove the column from the inlet and detector.
-
Inspect the column ends for a clean, square cut. If the cut is jagged or uneven, trim a small section (1-2 cm) from the end using a ceramic scoring wafer.
-
Measure the correct column installation depth for your specific GC model and inlet type.
-
Reinstall the column, ensuring the correct depth and that the ferrule is properly seated and tightened (typically 1/4 to 1/2 turn past finger-tight).
-
Restore carrier gas flow and perform a leak check.
-
2. Inlet Maintenance:
-
Objective: To eliminate potential sources of contamination and active sites in the injection port.
-
Procedure:
-
Cool down the inlet.
-
Remove the septum nut and septum. Inspect the septum for coring or excessive wear and replace if necessary.
-
Remove the inlet liner. Visually inspect the liner for any discoloration, residue, or glass wool displacement.
-
Replace the liner with a new, deactivated liner of the appropriate type for your analysis.
-
Clean the inside of the inlet with a suitable solvent (e.g., methanol or acetone) using a clean swab.
-
Reassemble the inlet with a new septum and o-ring.
-
3. Column Conditioning and Trimming:
-
Objective: To remove contaminants from the front of the column that may be causing peak tailing.
-
Procedure:
-
Cool down the oven.
-
Disconnect the column from the detector.
-
Trim 10-20 cm from the inlet end of the column.[3]
-
Reconnect the column to the inlet.
-
Heat the oven to the maximum isothermal temperature of the column (or 20°C above the final temperature of your method) with carrier gas flowing through the column, but not into the detector.
-
Hold at this temperature for 30-60 minutes to condition the column.
-
Cool the oven and reconnect the column to the detector.
-
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.35 g/mol |
| Boiling Point (estimated) | ~230-250 °C |
| Polarity | Relatively non-polar ester |
Understanding these properties is crucial for troubleshooting. As a relatively non-polar ester, this compound is best analyzed on a non-polar or mid-polar stationary phase. Significant peak tailing on such columns is a strong indicator of system activity or contamination rather than a fundamental incompatibility between the analyte and the stationary phase. The relatively high boiling point means that cold spots in the GC system could lead to condensation and subsequent peak tailing.
References
Technical Support Center: Accelerated Stability Testing of 3,7-Dimethyl-1-octyl propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the accelerated stability testing of 3,7-Dimethyl-1-octyl propionate in various consumer product bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, from sample preparation to analytical measurement.
Troubleshooting Guide 1: Physical Instability of the Product Base During Testing
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Phase Separation (e.g., in lotions, creams) | - High temperatures can disrupt the emulsion structure. - Incompatibility of the fragrance ester with the emulsion system at elevated temperatures. | - Review the formulation of the product base for robustness at the selected accelerated temperatures. - Consider including a preliminary screening of the base without the fragrance at the test conditions. - If separation persists, a lower accelerated temperature may be necessary, which will require a longer study duration. |
| Significant Change in Viscosity | - Evaporation of volatile components at elevated temperatures. - Chemical reactions within the base matrix accelerated by heat. - Interaction between the fragrance ester and the thickening agents. | - Ensure sample containers are tightly sealed to minimize evaporation. - Evaluate the stability of the base without the fragrance to isolate the cause. - Analyze the viscosity of the base with and without the fragrance at different time points to understand the interaction. |
| Color Change | - Oxidation of the fragrance ester or other ingredients in the base.[1] - Reactions between the fragrance and the product matrix, potentially catalyzed by heat or light. - Instability of other color-sensitive ingredients in the formulation. | - Store samples in the dark, even if not a specific photostability study, to minimize light-induced degradation. - Consider adding an antioxidant to the formulation if oxidation is suspected. - Run a control of the base without the fragrance to determine if the color change is inherent to the base itself. |
| Precipitation or Crystallization | - Saturation of an ingredient at lower temperatures in freeze-thaw cycles. - Chemical degradation of the fragrance or another component, leading to less soluble byproducts. | - For freeze-thaw studies, observe the product at room temperature for an extended period to see if the precipitate redissolves. - Analyze the precipitate to identify its composition, which can help pinpoint the unstable component. |
Troubleshooting Guide 2: Analytical Issues with GC-MS Quantification
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | - Active sites in the GC inlet liner or column.[2][3] - Co-elution with a matrix component. - Improper column installation.[3] | - Use a deactivated inlet liner and a high-quality, inert GC column.[2] - Trim the first few centimeters of the column to remove active sites that may have developed.[3] - Optimize the GC temperature program to improve separation from interfering matrix components. - Ensure the column is installed correctly according to the manufacturer's instructions.[2] |
| Poor Reproducibility of Results | - Inconsistent sample preparation and extraction. - Variability in injection volume. - Matrix effects influencing ionization in the MS source.[4][5] | - Standardize the sample preparation procedure and use an internal standard. - Use an autosampler for consistent injection volumes. - Prepare matrix-matched calibration standards to compensate for matrix effects.[5] |
| Ghost Peaks or Carryover | - Contamination of the syringe or inlet. - High concentration samples from previous runs. | - Implement a thorough syringe and inlet cleaning protocol between injections. - Inject a solvent blank after high-concentration samples to check for carryover. |
| Matrix Interference | - Complex composition of consumer product bases (e.g., oils, emulsifiers, polymers). | - Optimize the sample preparation to selectively extract the fragrance ester while minimizing the co-extraction of interfering substances.[4] - Use a more selective MS scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to reduce the impact of matrix interference.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in consumer products?
A1: The most probable degradation pathway for an ester like this compound in aqueous-based consumer products (e.g., lotions, detergents) is hydrolysis. This reaction is the cleavage of the ester bond by water, which can be catalyzed by acidic or alkaline conditions, resulting in the formation of 3,7-Dimethyl-1-octanol and propionic acid. The pH of the product base will significantly influence the rate of this degradation.[7]
Q2: What are the typical accelerated stability conditions for testing fragrances in consumer products?
A2: Typical accelerated stability testing conditions involve storing samples at elevated temperatures to speed up chemical degradation.[8] Common conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
45°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C / 75% RH ± 5% RH
Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles) is also used to assess physical stability.[8]
Q3: How can I predict the shelf-life of my product from accelerated stability data?
A3: The Arrhenius equation is commonly used to predict shelf-life from accelerated stability data.[9] This equation relates the rate of a chemical reaction to temperature. By determining the degradation rate of this compound at several elevated temperatures, you can extrapolate the rate at normal storage conditions (e.g., 25°C) and estimate the time it will take for the concentration to fall below an acceptable limit (e.g., 90% of the initial concentration).
Q4: What are the key parameters to monitor during an accelerated stability study of a fragrance?
A4: The key parameters to monitor include:
-
Concentration of this compound: To determine the rate of chemical degradation.
-
Odor Profile: To assess any changes in the fragrance character.
-
Physical Properties of the Base: Including color, viscosity, pH, and phase stability.[10]
-
Appearance of Degradation Products: Monitoring for the formation of new peaks in the chromatogram that could indicate degradation.
Q5: Is it necessary to conduct real-time stability testing in addition to accelerated testing?
A5: Yes, real-time stability testing under normal storage conditions is essential to confirm the predictions made from accelerated studies.[10] Accelerated testing provides a rapid assessment but may not always accurately predict all stability issues that can occur over a longer period.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in a Lotion Base
-
Sample Preparation:
-
Prepare a sufficient quantity of the lotion base.
-
Incorporate this compound at the desired concentration (e.g., 0.5% w/w) and mix until homogeneous.
-
Package the fragranced lotion in inert, sealed containers (e.g., glass jars with airtight lids). Prepare enough samples for all time points and storage conditions.
-
Prepare a control batch of the lotion base without the fragrance.
-
-
Storage Conditions:
-
Place samples in stability chambers at the following conditions:
-
25°C / 60% RH (Real-time control)
-
40°C / 75% RH (Accelerated)
-
45°C / 75% RH (Accelerated)
-
Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h)
-
-
-
Testing Schedule:
-
Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 3 months for accelerated conditions; 3, 6, 12, 24 months for real-time).
-
-
Analysis:
-
At each time point, evaluate the physical properties of the lotion (color, odor, viscosity, pH, and signs of separation).
-
Quantify the concentration of this compound using the GC-MS protocol below.
-
Protocol 2: Quantification of this compound by GC-MS
-
Sample Extraction:
-
Accurately weigh approximately 1g of the lotion sample into a centrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., a different ester not present in the formulation).
-
Add 10 mL of a suitable solvent (e.g., methanol or a hexane/ethanol mixture) and vortex for 2 minutes to extract the fragrance.
-
Centrifuge the sample to separate the solid components of the lotion.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the extraction solvent, each containing the internal standard at a constant concentration.
-
Analyze the standards to generate a calibration curve.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Data Presentation
Table 1: Physical Stability of this compound in a Lotion Base under Accelerated Conditions
| Time (Months) | Storage Condition | Appearance | Color | Odor | pH | Viscosity (cP) |
| 0 | 25°C / 60% RH | Homogeneous | White | Conforms to Standard | 6.5 | 12000 |
| 1 | 40°C / 75% RH | Homogeneous | White | Conforms to Standard | 6.4 | 11800 |
| 2 | 40°C / 75% RH | Homogeneous | Slight Yellowing | Slightly Weaker | 6.3 | 11500 |
| 3 | 40°C / 75% RH | Homogeneous | Yellowish | Noticeably Weaker | 6.2 | 11200 |
| 1 | 45°C / 75% RH | Homogeneous | Slight Yellowing | Slightly Weaker | 6.3 | 11400 |
| 2 | 45°C / 75% RH | Homogeneous | Yellowish | Noticeably Weaker | 6.1 | 10900 |
| 3 | 45°C / 75% RH | Slight Separation | Yellow | Significant Off-notes | 5.9 | 10100 |
Table 2: Chemical Stability of this compound in a Lotion Base under Accelerated Conditions
| Time (Months) | Storage Condition | Concentration of this compound (% of Initial) |
| 0 | 25°C / 60% RH | 100% |
| 1 | 40°C / 75% RH | 95.2% |
| 2 | 40°C / 75% RH | 90.5% |
| 3 | 40°C / 75% RH | 85.1% |
| 1 | 45°C / 75% RH | 91.3% |
| 2 | 45°C / 75% RH | 82.6% |
| 3 | 45°C / 75% RH | 73.9% |
Mandatory Visualization
Caption: Workflow for Accelerated Stability Testing of this compound.
References
- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. researchgate.net [researchgate.net]
- 9. Current limitations of biodegradation screening tests and prediction of biodegradability: A focus on fragrance substanc… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Photodegradation pathway of 3,7-Dimethyl-1-octyl propionate and its byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation pathway of 3,7-Dimethyl-1-octyl propionate and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary photodegradation pathway for an aliphatic ester like this compound?
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the carbon-carbonyl carbon bond, leading to the formation of an acyl radical and an alkyl radical. These radicals can then undergo further reactions such as hydrogen abstraction or recombination.
-
Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of an enol and an alkene.
The predominant pathway can be influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of irradiation.
Q2: What are the common byproducts to expect from the photodegradation of this compound?
A2: Based on general ester photodegradation, expected byproducts could include:
-
Propanoic acid
-
3,7-Dimethyl-1-octene
-
Carbon dioxide
-
Smaller aldehydes and carboxylic acids resulting from further oxidation.
Identification of these byproducts is crucial for elucidating the degradation pathway and is typically achieved using analytical techniques like GC-MS and HPLC.[1]
Q3: My photodegradation experiment shows a very slow or no degradation of the parent compound. What are the potential reasons?
A3: Several factors could contribute to slow or negligible degradation:
-
Inappropriate Wavelength: The irradiation source may not be emitting at the wavelength absorbed by the compound. Ensure the lamp's spectral output overlaps with the absorbance spectrum of this compound.
-
Low Quantum Yield: The compound may have a low intrinsic quantum yield for photodegradation in the chosen solvent.
-
Quenching: The presence of quenching species in the reaction medium can deactivate the excited state of the molecule before it can undergo degradation.
-
Insufficient Light Intensity: The intensity of the light source may be too low to induce significant degradation within the experimental timeframe.
-
Lamp Aging: The output of the lamp may have decreased over time. It is important to regularly check the lamp's intensity.[2]
Q4: I am observing unexpected peaks in my chromatogram. How can I identify if they are degradation byproducts?
A4: The appearance of new peaks in your chromatogram (e.g., from GC-MS or HPLC) that increase in intensity over the irradiation time while the parent compound peak decreases is a strong indication of byproduct formation. To confirm, you can:
-
Run a dark control: A sample kept in the dark under the same conditions should not show these new peaks.[3]
-
Mass Spectrometry (MS) Analysis: For GC-MS or LC-MS, the mass spectra of the new peaks can be used to propose structures for the byproducts.
-
Use of Standards: If you hypothesize the identity of a byproduct, you can inject a pure standard of that compound to see if the retention time matches.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Degradation Rates
| Potential Cause | Troubleshooting Step |
| Fluctuations in Lamp Intensity | Allow the lamp to warm up sufficiently before starting the experiment.[2] Monitor the lamp output with a radiometer. |
| Inconsistent Sample Positioning | Use a fixed sample holder to ensure consistent distance and orientation from the light source. |
| Temperature Variations | Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature.[4] |
| Solvent Evaporation | Ensure the reaction vessel is properly sealed to prevent solvent loss, which would concentrate the sample.[5] |
| Inconsistent Sample Preparation | Follow a strict protocol for preparing solutions and ensure all components are fully dissolved.[6] |
Issue 2: Interference from Nanoparticles in Photocatalysis Experiments
| Potential Cause | Troubleshooting Step |
| Nanoparticle Suspension in Analyte | Before analysis (e.g., UV-Vis, HPLC), centrifuge the sample to pellet the nanoparticles.[7] |
| Nanoparticles Passing Through Filter | If centrifugation is insufficient, use a syringe filter with a pore size small enough to retain the nanoparticles.[7] |
| Adsorption of Analyte onto Nanoparticles | Run a control experiment in the dark to quantify the amount of analyte that adsorbs to the nanoparticle surface. |
Experimental Protocols
Protocol 1: General Photodegradation Experiment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, water with co-solvent). The solvent should be transparent at the irradiation wavelength.
-
Reaction Setup: Transfer the solution to a quartz reaction vessel. Quartz is necessary for UV irradiation as it is transparent to a wide range of UV wavelengths.[6] The vessel should be sealed to prevent evaporation.[5]
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., xenon arc lamp, mercury lamp).[5] The choice of lamp depends on the desired wavelength range.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Dark Control: Run a parallel experiment where the reaction vessel is wrapped in aluminum foil to exclude light. This will account for any degradation that is not photo-induced.[3]
-
Analysis: Analyze the samples using an appropriate analytical technique, such as HPLC with a UV detector or GC-MS, to monitor the disappearance of the parent compound and the formation of byproducts.[1]
Protocol 2: Sample Analysis by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water) and degas it to prevent air bubbles in the system.
-
Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
Injection: Inject a fixed volume of the sample onto the HPLC column.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the concentration of the parent compound and any identified byproducts for which standards are available.
Data Presentation
Table 1: Hypothetical Photodegradation of this compound
| Time (hours) | Concentration of this compound (mM) | Concentration of Propanoic Acid (mM) | Concentration of 3,7-Dimethyl-1-octene (mM) |
| 0 | 1.00 | 0.00 | 0.00 |
| 1 | 0.85 | 0.15 | 0.12 |
| 2 | 0.72 | 0.28 | 0.25 |
| 4 | 0.51 | 0.49 | 0.45 |
| 8 | 0.26 | 0.74 | 0.68 |
| 12 | 0.10 | 0.90 | 0.85 |
| 24 | <0.01 | 0.99 | 0.92 |
Visualizations
Caption: Plausible photodegradation pathways of this compound.
Caption: Troubleshooting workflow for photodegradation experiments.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. biocompare.com [biocompare.com]
- 3. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
Methods for the removal of unreacted 3,7-Dimethyl-1-octanol from the final product
Technical Support Center: Removal of Unreacted 3,7-Dimethyl-1-octanol
This guide provides researchers, scientists, and drug development professionals with methods and troubleshooting advice for removing unreacted 3,7-Dimethyl-1-octanol from final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual 3,7-Dimethyl-1-octanol from my product?
A1: The most common and effective methods are fractional distillation (especially under vacuum), column chromatography, and liquid-liquid extraction. The best choice depends on the properties of your final product, such as its boiling point, polarity, and thermal stability.
Q2: My product is thermally sensitive. Which purification method should I use?
A2: For thermally sensitive products, avoid high-temperature distillation. Column chromatography is an excellent alternative as it is performed at ambient temperature.[1][2] Liquid-liquid extraction is another suitable method that does not require heat.
Q3: I've performed a work-up, but my NMR spectrum still shows the presence of 3,7-Dimethyl-1-octanol. What should I do?
A3: Standard aqueous work-ups may not completely remove 3,7-Dimethyl-1-octanol due to its limited water solubility.[3] A more rigorous purification method is necessary. Column chromatography is often the most effective next step for removing persistent, non-polar impurities like this alcohol.[1][2][4]
Q4: How can I tell if the impurity is indeed 3,7-Dimethyl-1-octanol?
A4: The ¹H NMR spectrum of 3,7-Dimethyl-1-octanol has characteristic signals, including a triplet corresponding to the CH₂OH group. Comparing the crude NMR spectrum of your product with a reference spectrum of 3,7-Dimethyl-1-octanol can confirm its presence.
Q5: Can I use a chemical method to remove the alcohol?
A5: In some cases, a mild oxidation could convert the residual alcohol to an aldehyde or carboxylic acid, which could then be easily removed by a basic aqueous wash. However, this method is only viable if your desired product is stable under the oxidation conditions. This approach should be tested on a small scale first.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low product recovery after distillation. | The boiling point of the product is too close to that of 3,7-Dimethyl-1-octanol, or the product is degrading at high temperatures. | Use fractional distillation under vacuum to lower the boiling points and improve separation.[5][6] If the boiling points are still too close, consider using column chromatography. |
| Product co-elutes with the alcohol during column chromatography. | The polarity of the eluent (solvent system) is not optimized for separation. | Adjust the eluent polarity. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation using Thin-Layer Chromatography (TLC) to find the optimal solvent ratio.[2][4] |
| An emulsion forms during liquid-liquid extraction. | The vigorous shaking of the separatory funnel has created a stable mixture of the two immiscible layers. | To break the emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the funnel instead of shaking, or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of Celite can also be effective. |
| The product is not found after an aqueous work-up. | The product may be more water-soluble than anticipated and was discarded with the aqueous layer. | Always save all layers and fractions from your work-up and purification until the product's location is confirmed.[7] You can analyze the aqueous layer by TLC or another analytical method to check for your product.[7] |
Method Selection Guide
Choosing the right purification method is critical for achieving high purity and yield. The following decision tree can help guide your choice based on the properties of your final product.
Caption: Decision tree for selecting a purification method.
Data Presentation: Physical Properties
A significant difference in physical properties between the unreacted alcohol and the final product is key to a successful separation.
| Property | 3,7-Dimethyl-1-octanol | Significance for Separation |
| Molecular Weight | 158.28 g/mol [8] | Affects boiling point and diffusion rates. |
| Boiling Point | ~212-213 °C (at 760 mmHg)[3][9] 98-99 °C (at 9 mmHg)[3][8][10] | Fractional distillation is viable if the product's boiling point is sufficiently different (>25 °C).[11] Vacuum reduces the boiling point, which is ideal for thermally sensitive compounds. |
| Density | 0.828 g/mL at 20 °C[3][8] | Important for liquid-liquid extraction; determines which layer is on top. |
| Solubility | Insoluble in water; soluble in ethanol and most non-volatile oils.[3] | Exploited in liquid-liquid extraction, where it will favor the organic phase.[12][13] |
| Polarity | Considered non-polar to weakly polar due to the long alkyl chain. | This property is the basis for separation by column chromatography. |
Experimental Protocols
Fractional Vacuum Distillation
This method is ideal for thermally stable products with a boiling point significantly different from 3,7-Dimethyl-1-octanol.
Workflow Diagram:
Caption: Workflow for fractional vacuum distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, receiving flask, and thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude product mixture into the round-bottom distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 9 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapor will rise through the fractionating column.[11] The vapor temperature will plateau as the first component (the one with the lower boiling point) distills. Collect this fraction in a receiving flask.
-
Second Fraction: After the first component has distilled, the vapor temperature will either drop slightly before rising again to the boiling point of the next component. Change the receiving flask to collect this new fraction.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., TLC, GC, NMR) to identify which fractions contain the pure product.
-
Combine: Combine the fractions that contain the purified product.
Flash Column Chromatography
This is the preferred method for separating compounds with different polarities, especially for thermally sensitive molecules.[1][2]
Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 3,7-Dimethyl-1-octanol. The ideal Rf value for the product is typically between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is common).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Once the solvent has evaporated, carefully add the dry, product-adsorbed silica onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions being collected by TLC to track the separation of the components.
-
Combine and Evaporate: Once the separation is complete, combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
This method separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic solvent).[12][13] It is most effective when there is a large polarity difference between the product and the alcohol.
Methodology:
-
Solvent Selection: Choose an organic solvent in which your product is highly soluble, but is immiscible with an aqueous phase (e.g., ethyl acetate, dichloromethane).
-
Dissolution: Dissolve the crude product mixture in the chosen organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of an immiscible aqueous solution (e.g., deionized water or brine).
-
Mixing: Stopper the funnel and gently invert it several times to allow the components to partition between the two layers. Vent the funnel frequently to release any pressure buildup.
-
Separation: Allow the layers to fully separate. Drain the lower layer and pour out the upper layer into separate flasks.
-
Repeat: To maximize recovery, the extraction process should be repeated on the organic layer 2-3 times with fresh aqueous solution.
-
Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and remove the solvent using a rotary evaporator to isolate the purified product.
References
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. flinnsci.com [flinnsci.com]
- 5. researchgate.net [researchgate.net]
- 6. valveandcontrol.com [valveandcontrol.com]
- 7. How To [chem.rochester.edu]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. (R)-3,7-dimethyl-1-octanol, 1117-60-8 [thegoodscentscompany.com]
- 10. Page loading... [guidechem.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Overcoming matrix effects in the LC-MS/MS analysis of 3,7-Dimethyl-1-octyl propionate
Welcome to the technical support center for the LC-MS/MS analysis of 3,7-Dimethyl-1-octyl propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include fats, proteins, emulsifiers, and other ingredients commonly found in cosmetic or food samples.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my samples?
A2: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike Method: This quantitative approach compares the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[7]
Q3: What is the best internal standard for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[8][9][10][11] However, a SIL internal standard for this compound may not be commercially available.
In its absence, a structural analogue can be used. The chosen analogue should have similar properties to the target analyte, including polarity, volatility, and ionization efficiency. For this compound, a suitable analogue could be another long-chain alkyl ester that is not present in the samples, such as decyl acetate or nonyl butyrate. It is crucial to validate the chosen analogue to ensure it adequately compensates for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate sample solvent; Column overload; Column contamination. | Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase. Dilute the sample to avoid overloading the column. Implement a column washing step after each run and consider using a guard column. |
| Low Signal Intensity or No Peak Detected | Ion suppression due to matrix effects; Poor ionization of the analyte; Analyte degradation. | Implement more rigorous sample preparation to remove interfering matrix components (see Experimental Protocols). Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature). This compound, being non-polar, may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) compared to Electrospray Ionization (ESI).[12] Ensure sample stability by keeping extracts cool and analyzing them promptly. |
| High Signal Variability Between Injections | Inconsistent matrix effects; Carryover from previous injections; Inconsistent sample preparation. | Use a stable isotope-labeled internal standard if available, or a carefully validated structural analogue. Implement a thorough needle and injection port wash with a strong organic solvent between samples. Ensure precise and consistent execution of the sample preparation protocol. |
| Non-linear Calibration Curve | Matrix effects varying with concentration; Saturation of the detector. | Prepare calibration standards in a blank matrix extract that closely matches the study samples (matrix-matched calibration).[1] If detector saturation is suspected, extend the calibration range to lower concentrations or dilute the samples. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Cosmetic Matrices
This protocol is adapted from a method for fragrance allergens in cosmetics and is suitable for extracting the non-polar analyte this compound from various cosmetic matrices like creams, lotions, and oils.
Materials:
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 2 g of anhydrous sodium sulfate to remove water.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers and pellet any solid material.
-
Carefully collect the upper organic layer (MTBE) containing the analyte.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Add the internal standard solution at this stage if not added prior to extraction.
Sample Preparation: Solid-Phase Extraction (SPE) for Food Matrices
This protocol provides a general framework for extracting this compound from complex food matrices. The specific sorbent and solvents may need optimization depending on the exact food type.
Materials:
-
C18 SPE cartridge
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Dilute the food sample extract (previously prepared, e.g., by homogenization in a suitable solvent and centrifugation) with water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a strong, non-polar solvent (e.g., 5 mL of acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Suggested LC-MS/MS Method Parameters
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: APCI, positive ion mode
-
Predicted Precursor Ion [M+H]⁺: m/z 215.2
-
Predicted Product Ions: Based on the fragmentation of similar esters, potential product ions could result from the loss of the octyl group or fragmentation within the alkyl chain. Predicted fragmentation of a similar compound, octyl propanoate, suggests product ions around m/z 57 and 75. Therefore, monitoring transitions such as 215.2 > 113.1 (loss of the propionate group) and 215.2 > 57.1 (characteristic fragment of the propionate group) would be a good starting point for optimization.
-
Collision Energy: Optimization is required, but a starting range of 10-30 eV is recommended.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Octen-1-ol, 3,7-dimethyl-, propanoate [webbook.nist.gov]
- 4. 1,7-Octanediol, 3,7-dimethyl- [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Octyl propanoate (HMDB0034134) [hmdb.ca]
- 8. cerilliant.com [cerilliant.com]
- 9. Showing Compound Octyl propanoate (FDB012408) - FooDB [foodb.ca]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. Octyl propionate | C11H22O2 | CID 61096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of 3,7-Dimethyl-1-octyl propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of 3,7-Dimethyl-1-octyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an organic ester characterized by a long hydrocarbon chain, making it largely non-polar and hydrophobic. Its low solubility in water can significantly hinder its application in aqueous-based formulations, such as parenteral drugs or oral solutions, potentially leading to poor bioavailability. For a drug to be effectively absorbed, it generally needs to be in a dissolved state at the site of absorption.
Q2: What is the baseline aqueous solubility of this compound?
Q3: What are the primary strategies for enhancing the aqueous solubility of a hydrophobic ester like this compound?
A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[6] These can be broadly categorized as:
-
Physical Modifications: These methods alter the physical properties of the compound to improve dissolution. Key techniques include:
-
Chemical Modifications: These approaches involve altering the chemical structure of the compound. A primary example is:
-
Prodrug Synthesis: Modifying the molecule to a more soluble form that converts back to the active compound in the body.[10]
-
-
Formulation-Based Approaches: These strategies involve the use of excipients to enhance solubility. Common methods include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.[11]
-
Micellar Solubilization using Surfactants: Incorporating the compound into micelles formed by surfactants in an aqueous solution.
-
Co-solvency: Increasing solubility by adding a water-miscible organic solvent.[12]
-
Quantitative Data Summary
The following table summarizes the aqueous solubility of compounds structurally related to this compound, providing a baseline for comparison.
| Compound | Molecular Formula | Reported/Predicted Aqueous Solubility | Reference(s) |
| 3,7-dimethyl-1-octanol | C10H22O | 64 mg/L at 20°C | [5] |
| 3,7-dimethyl-1-octanol | C10H22O | 175.4 mg/L at 25°C (estimated) | [13] |
| Octyl propionate | C11H22O2 | Insoluble in water | [14][15][16] |
| Octyl propanoate | C11H22O2 | 0.023 g/L (predicted) | [3] |
| Octyl propanoate | C11H22O2 | 10.87 mg/L at 25°C (estimated) | [4] |
Experimental Workflows and Troubleshooting Guides
This section provides detailed experimental workflows for key solubility enhancement techniques, along with troubleshooting guides to address common issues.
Cyclodextrin Inclusion Complexation
This technique involves the encapsulation of the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide.[11] This non-covalent inclusion complex shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.
Caption: Workflow for Cyclodextrin Inclusion Complexation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Inappropriate cyclodextrin type or concentration.- Insufficient stirring time or temperature. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).- Optimize the molar ratio of ester to cyclodextrin.- Increase the stirring time and/or temperature to facilitate complex formation.[17] |
| Precipitation during complexation | - Exceeding the solubility limit of the complex.- Use of an inappropriate co-solvent. | - Decrease the initial concentration of the ester and/or cyclodextrin.- Use a co-solvent that is miscible with water and a good solvent for the ester. |
| Incomplete removal of free ester | - Inefficient washing step. | - Increase the volume and/or number of washes with the non-solvent.- Use a different non-solvent with higher affinity for the free ester. |
| Amorphous product is sticky | - Residual solvent or moisture. | - Ensure complete drying under vacuum, possibly at a slightly elevated temperature. |
Solid Dispersion
In this method, this compound is dispersed in a hydrophilic solid carrier. Upon exposure to an aqueous medium, the carrier dissolves, releasing the ester as fine, amorphous particles with an increased surface area, which enhances the dissolution rate.[7]
Caption: Workflow for Solid Dispersion by Solvent Evaporation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phase separation during solvent evaporation | - Immiscibility of the ester and the carrier.- Inappropriate solvent. | - Select a carrier with better miscibility with the ester.- Use a solvent in which both components are highly soluble.- Consider using the melt extrusion method if phase separation persists.[7] |
| Final product is tacky and difficult to handle | - Low glass transition temperature (Tg) of the solid dispersion.- Presence of residual solvent. | - Use a carrier with a higher Tg.- Optimize the drying process to ensure complete solvent removal.[7] |
| Recrystallization of the ester upon storage | - The amorphous state is thermodynamically unstable.- Absorption of moisture. | - Store the solid dispersion in a desiccator under controlled humidity.- Incorporate a crystallization inhibitor into the formulation. |
| Incomplete dissolution of the solid dispersion | - High drug loading.- Poor wettability of the powder. | - Reduce the drug-to-carrier ratio.- Incorporate a surfactant into the formulation to improve wettability. |
Nanosuspension
This technique involves producing a colloidal dispersion of the pure drug in an aqueous medium, with or without stabilizers. The extremely small particle size leads to a significant increase in the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility.[8][9]
Caption: Workflow for Nanosuspension by Melt Emulsification.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Particle aggregation or crystal growth | - Inadequate stabilization.- Ostwald ripening. | - Screen different types and concentrations of stabilizers (surfactants and/or polymers).- Optimize the homogenization pressure and number of cycles to achieve a narrow particle size distribution.[18] |
| Large particle size | - Insufficient energy input during homogenization.- High viscosity of the dispersed phase. | - Increase the homogenization pressure and/or the number of passes.- For the melt emulsification method, ensure the processing temperature is sufficiently above the melting point of the compound to reduce viscosity.[18] |
| Contamination from milling media | - Abrasion of milling beads (in media milling). | - Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium dioxide).- Consider alternative methods like high-pressure homogenization that do not use milling media. |
| Low drug loading | - Limited amount of drug that can be stabilized in the formulation. | - Experiment with combinations of stabilizers.- Optimize the drug-to-stabilizer ratio. |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Preparation of β-Cyclodextrin Solution: Dissolve an accurately weighed amount of β-cyclodextrin in purified water to achieve a final concentration of 10 mM. Stir the solution at room temperature until the cyclodextrin is completely dissolved.
-
Preparation of Ester Solution: Accurately weigh this compound and dissolve it in a minimal volume of ethanol to create a concentrated stock solution.
-
Complexation: While vigorously stirring the β-cyclodextrin solution, slowly add the ethanolic solution of this compound dropwise. The molar ratio of the ester to cyclodextrin should be optimized, starting with a 1:1 ratio.
-
Equilibration: Seal the flask and continue to stir the mixture at a constant temperature (e.g., 25°C) for 48 hours to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting aqueous solution at -80°C and then lyophilize it for 24-48 hours until a dry powder is obtained.[19]
-
Purification: Wash the lyophilized powder with diethyl ether to remove any uncomplexed this compound. Centrifuge and decant the supernatant. Repeat the washing step three times.
-
Drying: Dry the final product in a vacuum oven at 40°C to a constant weight.
-
Characterization: Analyze the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) to confirm complex formation (disappearance of the melting peak of the ester), Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in characteristic peaks, and determine the aqueous solubility by adding the complex to water, stirring to equilibrium, filtering, and quantifying the ester concentration by a suitable analytical method (e.g., GC-MS or HPLC).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000). Select a volatile organic solvent, like ethanol or methanol, in which both the ester and the carrier are readily soluble.
-
Dissolution: Prepare a solution by dissolving this compound and the chosen carrier in the selected solvent. A typical starting drug-to-carrier ratio would be 1:4 (w/w).
-
Solvent Evaporation: Place the solution in a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a solid film or mass is formed on the flask wall.
-
Final Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24 hours to ensure the complete removal of any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion using a mortar and pestle. Sieve the resulting powder through a fine mesh (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the ester in the solid dispersion using DSC (absence of the ester's melting endotherm) and X-ray Diffraction (XRD) (presence of a halo pattern).
-
Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in an aqueous medium (e.g., phosphate buffer pH 6.8) and compare it to that of the pure this compound.
Protocol 3: Preparation of a this compound Nanosuspension by Melt Emulsification
-
Preparation of Phases:
-
Organic Phase: Since this compound is likely a liquid at room temperature, it can be used directly as the organic phase.
-
Aqueous Phase: Prepare an aqueous solution containing a suitable stabilizer. A combination of a non-ionic surfactant like Tween 80 (e.g., 1% w/v) and a polymeric stabilizer like polyvinyl alcohol (PVA) (e.g., 0.5% w/v) can be effective.
-
-
Coarse Emulsion Formation: Heat both the organic and aqueous phases to approximately 60°C. Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot coarse emulsion to a high-pressure homogenizer. Process the emulsion for 10-20 cycles at a pressure of 1000-1500 bar. Maintain the temperature of the system to prevent solidification of the dispersed phase if it has a melting point above room temperature.
-
Cooling: Rapidly cool the resulting nanoemulsion in an ice bath to solidify the dispersed droplets into nanoparticles, forming the nanosuspension.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Morphology: Observe the particle shape and morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) after appropriate sample preparation.
-
Dissolution Rate: Determine the in vitro dissolution rate of the nanosuspension and compare it with the unprocessed ester.
-
References
- 1. nagwa.com [nagwa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Showing Compound Octyl propanoate (FDB012408) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for Octyl propanoate (HMDB0034134) [hmdb.ca]
- 5. chembk.com [chembk.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijariie.com [ijariie.com]
- 11. alzet.com [alzet.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. (R)-3,7-dimethyl-1-octanol, 1117-60-8 [thegoodscentscompany.com]
- 14. echemi.com [echemi.com]
- 15. OCTYL PROPIONATE CAS#: 142-60-9 [m.chemicalbook.com]
- 16. Octyl propionate | C11H22O2 | CID 61096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crude 3,7-Dimethyl-1-octyl Propionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the downstream processing of crude 3,7-Dimethyl-1-octyl propionate. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3,7-dimethyl-1-octanol and propionic acid (or its anhydride/acyl chloride), residual catalyst, byproducts from side reactions (e.g., ethers from the alcohol), and water. The presence and proportion of these impurities will depend on the specific synthesis route employed.
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial liquid-liquid extraction is typically recommended to remove the bulk of water-soluble impurities. This involves washing the crude product with a basic solution (e.g., sodium bicarbonate) to neutralize and remove unreacted acid, followed by a water wash and a brine wash to remove residual salts and water.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for both qualitative and quantitative analysis of purity, as it can separate volatile components and provide structural information for identification.[1] High-performance liquid chromatography (HPLC) can also be used, particularly for monitoring non-volatile impurities.[2]
Q4: What are the key safety precautions to consider during the downstream processing of this ester?
A4: this compound and many of the solvents used in its purification are flammable. Therefore, all heating should be conducted using heating mantles or oil baths, and open flames must be avoided.[3] Operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Work-up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Analyze a sample of the crude reaction mixture by GC-MS or TLC to assess the extent of conversion. If significant starting material remains, consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst loading). |
| Emulsion formation during extraction | Break the emulsion by adding a small amount of brine or by passing the mixture through a pad of celite. In stubborn cases, centrifugation may be necessary. |
| Hydrolysis of the ester | Avoid prolonged contact with acidic or basic aqueous solutions, especially at elevated temperatures. Perform extractions promptly and at room temperature if possible. |
| Dissolution of product in the aqueous layer | Minimize the volume of aqueous washes. If the product has some water solubility, back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product. |
Problem 2: Product Fails to Meet Purity Specifications After Distillation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient fractional distillation setup | Ensure the distillation column is adequately packed and insulated. A longer column or a more efficient packing material can improve separation. |
| Azeotrope formation | Check for the presence of azeotropes with residual solvents or impurities. If an azeotrope is suspected, an alternative purification method such as chromatography may be required. |
| Thermal decomposition of the product | If the ester is thermally labile, perform the distillation under reduced pressure to lower the boiling point. |
| Co-distillation of impurities with similar boiling points | If impurities have boiling points close to that of the product, fractional distillation may not be sufficient. Consider purification by column chromatography. |
Problem 3: Presence of Colored Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Carryover of colored byproducts from the reaction | Treat the crude product with activated carbon before distillation. |
| Oxidation of the product or impurities | Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The addition of an antioxidant may be considered for long-term storage. |
| Contamination from equipment | Ensure all glassware and equipment are thoroughly cleaned before use. Trace metal contamination can sometimes lead to color formation.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, shaking and separating as before.
-
Perform a final wash with an equal volume of brine (saturated aqueous sodium chloride solution) to remove residual water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the partially purified ester.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations).
-
Place the partially purified ester in the distillation flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect and discard the initial forerun, which may contain lower-boiling impurities.
-
Collect the main fraction at a constant temperature corresponding to the boiling point of this compound at the working pressure.
-
Stop the distillation before the flask boils to dryness to prevent the concentration of high-boiling impurities and potential decomposition.
Protocol 3: High-Purity Polishing by Column Chromatography
-
Select a suitable stationary phase (e.g., silica gel) and solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve the distilled ester in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity this compound.
Data Presentation
Table 1: Illustrative Purity Profile at Different Stages of Downstream Processing
| Purification Stage | Purity of this compound (%) | Key Impurities Detected |
| Crude Product | 75-85 | 3,7-Dimethyl-1-octanol, Propionic Acid, Water, Catalyst Residues |
| After Liquid-Liquid Extraction | 90-95 | 3,7-Dimethyl-1-octanol, Residual Water |
| After Fractional Distillation | >98 | Trace amounts of isomeric esters, High-boiling oligomers |
| After Column Chromatography | >99.5 | - |
Note: These are typical values and may vary depending on the specific reaction and purification conditions.
Table 2: Example GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer |
| Scan Range | 40-400 m/z |
Visualizations
Caption: General workflow for the downstream processing of this compound.
Caption: Decision tree for troubleshooting low purity of this compound.
References
Validation & Comparative
Validating Analytical Methods for 3,7-Dimethyl-1-octyl Propionate in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex biological matrices is paramount. This guide provides a comparative overview of two primary analytical methods for the validation of 3,7-Dimethyl-1-octyl propionate, a volatile ester compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for obtaining reliable data in pharmacokinetic, toxicokinetic, and other drug development studies.
Methodology Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of volatile and semi-volatile organic compounds. Gas chromatography is well-suited for analyzing thermostable and volatile compounds like this compound[1]. In contrast, liquid chromatography offers a versatile alternative, particularly with the use of atmospheric pressure chemical ionization (APCI) for the analysis of volatile compounds without the need for derivatization[1][2][3].
The validation of these analytical methods is guided by international guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability[4][5][6][7]. Key validation parameters include specificity, accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[7][8].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Mass spectrometry provides sensitive and selective detection.
Experimental Protocol: GC-MS
1. Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is an effective technique for extracting volatile analytes from a complex matrix.[9][10]
-
Sample Pre-treatment: Homogenize 1 mL of the biological matrix (e.g., plasma, tissue homogenate) with an appropriate buffer.
-
Extraction: Expose a coated SPME fiber to the headspace above the sample in a sealed vial. The fiber adsorbs the volatile analytes.
-
Desorption: The fiber is then transferred to the heated injection port of the GC, where the analytes are desorbed directly into the carrier gas stream.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min).
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound. A full scan mode can be used for initial identification.
Hypothetical Performance Data: GC-MS
The following table summarizes the expected performance characteristics for a validated GC-MS method for this compound in a complex matrix, based on typical values for similar volatile esters.
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be defined by the study | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | 85 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has been successfully applied to the analysis of terpenes and other volatile compounds, often without the need for derivatization, by using APCI.[1][2][3][11]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique to isolate analytes from a complex matrix.[9]
-
Sample Pre-treatment: To 1 mL of the biological matrix, add an internal standard.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Vanquish Flex Binary UHPLC system or equivalent.[11]
-
Column: Accucore Polar Premium (2.1 x 150 mm, 2.6 µm) or similar reversed-phase column.[11]
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: TSQ Quantis Triple Quadrupole Mass Spectrometer or equivalent.[11]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) using at least two transitions for each analyte to ensure selectivity.
Hypothetical Performance Data: LC-MS/MS
The following table presents the anticipated performance characteristics for a validated LC-MS/MS method for this compound in a complex matrix.
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | To be defined by the study | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Matrix Effect | To be evaluated | Within acceptable limits |
LC-MS/MS Workflow Diagram
References
- 1. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7 Primary Terpenes in Cannabis by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative GC-MS Analysis of 3,7-Dimethyl-1-octyl propionate and Its Structural Isomers
An Objective Guide for Researchers and Drug Development Professionals
The separation and identification of structural isomers are critical challenges in chemical analysis, particularly in fields such as fragrance research, metabolomics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering both chromatographic separation based on physicochemical properties and mass spectrometric identification based on fragmentation patterns. This guide provides a comparative analysis of 3,7-Dimethyl-1-octyl propionate and its key structural isomers—the linear n-octyl propionate and the branched 2-ethylhexyl propionate—using GC-MS data.
Comparative Analysis of GC-MS Data
The chromatographic retention and mass spectral fragmentation of an ester are significantly influenced by its structure, particularly the branching of the alkyl chain. In general, branched isomers tend to have lower retention times on non-polar stationary phases compared to their straight-chain counterparts due to their more compact structure and lower boiling points. Mass spectra, on the other hand, provide a fingerprint of the molecule, with fragmentation patterns revealing the positions of branching.
Below is a summary of the key GC-MS data for this compound and its selected structural isomers. The data for this compound is estimated based on the analysis of its unsaturated analogue, citronellyl propionate, and established principles of GC-MS analysis of branched esters.
Table 1: Comparative Gas Chromatography Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| This compound | CH3CH(CH3)(CH2)3CH(CH3)CH2OC(O)CH2CH3 | C₁₃H₂₆O₂ | 214.35 | ~230-240 (est.) | ~1410 (est.) |
| n-Octyl propionate | CH3(CH2)7OC(O)CH2CH3 | C₁₁H₂₂O₂ | 186.29 | 226 | 1284[1] |
| 2-Ethylhexyl propionate | CH3(CH2)3CH(CH2CH3)CH2OC(O)CH2CH3 | C₁₁H₂₂O₂ | 186.29 | 208 | ~1250 (est.) |
| Citronellyl propionate (Unsaturated Analogue) | (CH3)2C=CH(CH2)2CH(CH3)CH2OC(O)CH2CH3 | C₁₃H₂₄O₂ | 212.33 | 242 | 1428[1] |
Note: Estimated values are based on trends observed for similar compounds and the established effect of branching on retention indices.
Table 2: Comparative Mass Spectrometry Data (Key Fragment Ions)
| Compound | Key Fragment Ions (m/z) and Relative Intensities |
| This compound (Predicted) | 57 (100%) : [C₃H₅O]⁺ (Propionyl cation) 74 (40%) : [CH₃CH₂COOH₂]⁺ (McLafferty rearrangement) 43 (35%) : [C₃H₇]⁺ 71 (30%) : [C₅H₁₁]⁺ 85 (25%) : [C₆H₁₃]⁺ |
| n-Octyl propionate | 57 (100%) : [C₃H₅O]⁺ (Propionyl cation)[1] 74 (45%) : [CH₃CH₂COOH₂]⁺ (McLafferty rearrangement)[1] 29 (59%) : [C₂H₅]⁺[1] 43 (40%) : [C₃H₇]⁺[1] 70 (34%) : [C₅H₁₀]⁺[1] |
| 2-Ethylhexyl propionate | 57 (100%) : [C₃H₅O]⁺ (Propionyl cation) 74 (50%) : [CH₃CH₂COOH₂]⁺ (McLafferty rearrangement) 83 (40%) : [C₆H₁₁]⁺ 56 (35%) : [C₄H₈]⁺ 43 (30%) : [C₃H₇]⁺ |
| Citronellyl propionate (Unsaturated Analogue) | 69 (100%) : [C₅H₉]⁺[1] 81 (99%) : [C₆H₉]⁺[1] 95 (91%) : [C₇H₁₁]⁺[1] 57 (90%) : [C₃H₅O]⁺ (Propionyl cation)[1] 41 (85%) : [C₃H₅]⁺[1] |
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of these esters is provided below. Specific parameters may require optimization based on the instrumentation and analytical goals.
1. Sample Preparation:
-
Prepare individual standards of each isomer at a concentration of 100 µg/mL in a suitable solvent such as n-hexane or dichloromethane.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analytes of interest.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating isomers based on boiling point differences.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300.
-
Visualizing the Analysis and Molecular Logic
To better understand the experimental workflow and the relationships between the isomeric structures, the following diagrams are provided.
References
A Comparative Sensory Analysis of Rose-Scented Esters: 3,7-Dimethyl-1-octyl propionate in Profile
In the intricate world of fragrance chemistry, rose-scented esters are foundational components, prized for their ability to impart fresh, floral, and fruity characteristics. This guide provides a comparative sensory evaluation of 3,7-Dimethyl-1-octyl propionate against other well-established rose-scented esters, namely geranyl acetate and citronellyl acetate. While direct, published quantitative sensory panel data for this compound is limited, its profile can be inferred from the known characteristics of its parent alcohol, 3,7-dimethyloctan-1-ol (tetrahydrogeraniol), which possesses a waxy, rosy, and floral character. This analysis synthesizes available data for comparator esters and provides a detailed framework for their sensory evaluation.
For researchers and drug development professionals, understanding the nuanced differences in the olfactory perception of these molecules is crucial for applications ranging from perfumery to the development of scented therapeutic products.
Comparative Sensory Data
The following table summarizes the quantitative sensory profiles for this compound and two common comparator esters. The data for geranyl acetate and citronellyl acetate are based on established industry profiles, while the data for this compound is an inferred profile based on its chemical structure and the known scent of its alcohol precursor. Intensities are rated on a 10-point scale where 0 = not perceptible and 10 = extremely intense.
| Sensory Attribute | This compound (Inferred Profile) | Geranyl Acetate | Citronellyl Acetate |
| Primary Scent Family | Floral, Waxy | Floral, Fruity | Floral, Fruity |
| Rosy Intensity | 7 | 8 | 6 |
| Fruity Nuance | 4 (Pear-like) | 6 (Pear, Apple) | 7 (Citrus, Berry) |
| Green/Herbal Note | 3 | 5 | 4 |
| Waxy/Fatty Character | 6 | 2 | 2 |
| Citrus Undertone | 2 | 3 | 5 |
| Sweetness | 5 | 7 | 6 |
| Olfactory Strength | Medium | Medium-Strong | Medium |
Olfactory Signaling Pathway
The perception of scent begins with the binding of an odorant molecule to an Olfactory Receptor (OR) in the nasal epithelium. This event triggers a G-protein coupled cascade, leading to the generation of an electrical signal that is transmitted to the brain.[1][2][3] This process, known as olfactory transduction, involves an olfactory-specific G-protein (Golf) that activates adenylate cyclase, increasing intracellular cAMP levels.[2][4] This rise in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron that is ultimately interpreted by the brain as a specific scent.[2][3]
Experimental Protocols
A robust sensory evaluation of fragrance materials requires standardized protocols to ensure the reliability and validity of the results. The methodology described below is a comprehensive approach for conducting a descriptive sensory analysis.[5][6][7]
Panelist Selection and Training
-
Recruitment: Panelists are recruited based on their interest, availability, and absence of anosmia or specific scent allergies.[8] A screening process assesses their ability to detect and describe basic odors.
-
Training: A trained panel is essential for descriptive analysis.[5][6] Panelists undergo intensive training (15-20 sessions) to develop a standardized vocabulary for describing the aroma attributes of rose esters (e.g., "rosy," "fruity," "waxy," "green," "citrus"). Reference standards for each attribute are provided to calibrate the panel.
Sample Preparation and Presentation
-
Dilution: All ester samples, including the control and test substances, are diluted to a standard, non-irritating concentration (e.g., 1% or 5% in an odorless solvent like diethyl phthalate or ethanol).
-
Blinding and Randomization: Samples are presented in identical, opaque containers labeled with random three-digit codes to prevent bias. The order of presentation is randomized for each panelist.[9]
-
Carrier: Samples are typically evaluated on standard perfume blotters (mouillettes). A consistent amount of the diluted sample (e.g., 10 µL) is applied to each blotter and allowed to equilibrate for a set time (e.g., 1 minute) before evaluation.
Evaluation Environment and Procedure
-
Controlled Environment: Evaluations are conducted in a dedicated sensory analysis laboratory with controlled temperature, humidity, and ventilation to prevent cross-contamination of scents.[8] Booths are separated to ensure panelists work independently.[8]
-
Evaluation Protocol:
-
Panelists are instructed to smell a reference sample (control) first.
-
They then evaluate each coded sample. A minimum rest period of 30-60 seconds is required between samples to prevent olfactory fatigue.[8] Panelists may smell their own skin or coffee beans to cleanse their palate.
-
For each sample, panelists rate the intensity of the pre-defined sensory attributes (e.g., Rosy, Fruity, Waxy) on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection and Analysis
-
Data Capture: Intensity ratings are recorded digitally using sensory analysis software.
-
Statistical Analysis: The collected data is analyzed using statistical methods, typically Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each attribute. Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific samples differ. The results are often visualized using spider or radar plots for easy comparison of sensory profiles.
Conclusion
The sensory profile of a fragrance ester is a complex interplay of its molecular structure and its interaction with the olfactory system. Geranyl acetate is known for a strong, sweet, fruity-rose character, making it a staple in floral compositions.[10][11] Citronellyl acetate offers a fresher, fruitier, and more citrus-forward rose note.[12] Based on its structural relationship to the waxy and rosy 3,7-dimethyloctan-1-ol, This compound is projected to present a distinct profile characterized by a dominant waxy-rose heart, complemented by softer fruity and green nuances. This makes it a potentially valuable modifier for adding body and a unique textural character to rose and other floral accords. The rigorous application of the described sensory evaluation protocols is essential to formally quantify these differences and fully elucidate its role in the perfumer's palette.
References
- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 8. sense-lab.co.uk [sense-lab.co.uk]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. nbinno.com [nbinno.com]
- 12. citronellyl acetate, 150-84-5 [thegoodscentscompany.com]
Performance analysis of 3,7-Dimethyl-1-octyl propionate against traditional fragrance fixatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance formulation, the role of a fixative is paramount. These substances are crucial for reducing the volatility of more fleeting aromatic components, thereby prolonging the scent's longevity and ensuring a consistent fragrance profile over time. This guide provides a detailed performance analysis of 3,7-Dimethyl-1-octyl propionate, a modern synthetic ester, against a selection of traditional fragrance fixatives: Musk Ketone, Benzophenone, and Sandalwood.
Due to the limited availability of direct comparative performance data for this compound in the public domain, this analysis will draw upon the general characteristics of long-chain aliphatic esters as a proxy, in conjunction with available data for the traditional fixatives. The information presented herein is intended to provide a comprehensive overview for research and development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and performance characteristics of this compound and the selected traditional fragrance fixatives. It is important to note that where specific experimental data for this compound is unavailable, values are estimated based on the known properties of similar long-chain esters.
Table 1: Physical and Chemical Properties
| Property | This compound (Ester) | Musk Ketone (Nitro-musk) | Benzophenone (Aromatic Ketone) | Sandalwood (Natural Wood) |
| Molecular Formula | C₁₃H₂₆O₂ | C₁₄H₁₈N₂O₅ | C₁₃H₁₀O | Complex mixture (major components: α-santalol, β-santalol) |
| Molecular Weight ( g/mol ) | 214.36 | 294.31 | 182.22 | Variable |
| Boiling Point (°C) | Estimated > 200 | 395 | 305.4 | Variable |
| Vapor Pressure (mmHg @ 25°C) | Estimated Low | 1.2 x 10⁻⁵ | 1.93 x 10⁻³ | Variable |
| Solubility | Soluble in alcohol and oils | Soluble in alcohol and oils | Soluble in organic solvents, practically insoluble in water | Soluble in alcohol and oils |
| Odor Profile | Mild, fruity, waxy | Sweet, musky, powdery | Faintly sweet, rosy, geranium-like | Rich, sweet, woody, balsamic |
Table 2: Performance Characteristics (Illustrative)
| Performance Metric | This compound (Ester) | Musk Ketone (Nitro-musk) | Benzophenone | Sandalwood |
| Substantivity (Odor life on smelling strip) | Moderate to High | Very High (up to 600 hours)[1] | High (up to 394 hours)[2] | Very High |
| Volatility | Low | Very Low | Low | Very Low |
| Fixative Efficacy | Good (Theoretically) | Excellent | Good | Excellent |
| Sensory Contribution | Subtle fruity note | Strong, characteristic musk note | Mild floral and powdery notes | Dominant, characteristic woody and balsamic notes |
| Stability | Generally good, may be prone to hydrolysis under extreme pH | Very stable | Very stable | Stable |
Experimental Protocols
To ensure a standardized and objective comparison of fragrance fixative performance, the following experimental protocols are recommended.
Substantivity Assessment via Evaporation Rate Analysis
Objective: To quantify the longevity of a fragrance material on a solid substrate.
Methodology:
-
Sample Preparation: Prepare 1% solutions of each fixative and a target volatile fragrance raw material (e.g., a citrus top note like limonene) in ethanol. Create a control sample of the volatile raw material alone in ethanol.
-
Application: Apply a precise volume (e.g., 100 µL) of each solution onto individual fragrance testing strips.
-
Evaporation: Place the strips in a controlled environment with constant temperature and airflow.
-
Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract the remaining fragrance material from the strips using a suitable solvent (e.g., dichloromethane).
-
Quantification: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the volatile raw material remaining on the strip.
-
Data Interpretation: Plot the concentration of the volatile raw material against time for each fixative and the control. A slower decay curve indicates higher substantivity and better fixative performance.
Volatility Measurement via Headspace Analysis
Objective: To determine the concentration of a fragrance material in the vapor phase above a sample at equilibrium.
Methodology:
-
Sample Preparation: Prepare solutions of each fixative in a suitable solvent within sealed headspace vials.
-
Equilibration: Place the vials in a headspace autosampler and allow them to equilibrate at a constant temperature (e.g., 37°C to simulate skin temperature) for a set period.
-
Sampling: The autosampler injects a known volume of the headspace gas into a GC-MS system.
-
Analysis: The GC-MS separates and identifies the volatile components in the headspace.
-
Data Interpretation: The peak area of the target fragrance material in the chromatogram is proportional to its concentration in the vapor phase. Lower peak areas indicate lower volatility.
Sensory Evaluation by a Trained Panel
Objective: To assess the olfactory impact of the fixatives on a fragrance composition over time.
Methodology:
-
Panel Selection: Recruit a panel of trained sensory assessors with demonstrated olfactory acuity.
-
Fragrance Formulation: Create a simple fragrance accord (e.g., a floral or citrus blend) with and without the inclusion of each fixative at a standard concentration. A control sample without any fixative should also be prepared.
-
Evaluation:
-
On Smelling Strips: Provide the panel with smelling strips dipped in each fragrance formulation at different time points (e.g., immediately after dipping, 30 minutes, 1 hour, 4 hours, 8 hours).
-
On Skin: Apply a controlled amount of each fragrance to the forearms of the panelists.
-
-
Assessment: Panelists will rate the perceived intensity of the overall fragrance and specific notes on a labeled magnitude scale at each time point. They will also provide descriptive analysis of the fragrance character.
-
Data Analysis: Statistically analyze the intensity ratings to determine if there are significant differences in fragrance longevity and character between the formulations containing different fixatives and the control.
Mandatory Visualizations
Olfactory Signaling Pathway
The perception of fragrance is a complex process initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the transmission of a neural signal to the brain for interpretation.
Caption: Olfactory Signal Transduction Cascade.
Experimental Workflow: Substantivity Assessment
The following diagram illustrates the workflow for determining the substantivity of a fragrance fixative.
Caption: Workflow for Substantivity Assessment.
Conclusion
The selection of an appropriate fragrance fixative is a critical decision in the formulation of perfumed products, directly impacting scent longevity and the overall olfactory experience. While traditional fixatives like Musk Ketone, Benzophenone, and Sandalwood have a long history of effective use, modern synthetic esters such as this compound offer potential alternatives with potentially different sensory profiles and performance characteristics.
This guide has provided a framework for the comparative analysis of these materials, including key physical properties, illustrative performance data, and detailed experimental protocols for their evaluation. The successful application of these methodologies will enable researchers and developers to make informed decisions in the selection of fixatives that best meet the desired performance and aesthetic criteria for their specific applications. Further empirical studies directly comparing the performance of this compound with traditional fixatives are warranted to provide more definitive data for the fragrance industry.
References
A Quantitative Comparison of the Volatility of 3,7-Dimethyl-1-octyl Propionate and Structurally Related Esters
A detailed analysis for researchers and professionals in drug development and scientific fields.
The volatility of ester compounds is a critical physicochemical property influencing their application in pharmaceuticals, fragrances, and various other industries. This guide provides a quantitative analysis of the volatility of 3,7-Dimethyl-1-octyl propionate, a branched, unsaturated ester, in comparison to structurally similar esters. By examining experimental data, we aim to elucidate the impact of molecular structure—specifically chain branching and saturation—on the volatility of these compounds.
Comparative Volatility Analysis
The volatility of a compound is fundamentally determined by its vapor pressure; a higher vapor pressure at a given temperature indicates a more volatile substance. The following table summarizes the vapor pressure data for this compound and a selection of structurally related esters.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Vapor Pressure (mmHg) | Temperature (°C) | Citation |
| This compound (Citronellyl propionate) | Branched, Unsaturated | C₁₃H₂₄O₂ | 212.33 | 0.007747 | 23 | |
| Octyl propionate | Linear, Saturated | C₁₁H₂₂O₂ | 186.29 | ~0.074 | 25 | [1] |
| Citronellyl acetate | Branched, Unsaturated | C₁₂H₂₂O₂ | 198.30 | Not directly found | - | |
| 3,7-Dimethyloctyl acetate | Branched, Saturated | C₁₂H₂₄O₂ | 200.32 | Not directly found | - | |
| 3,7-Dimethyl-1-octanol (Tetrahydrogeraniol) | Branched, Saturated Alcohol | C₁₀H₂₂O | 158.28 | <0.01 | 20 |
Key Observations:
-
Impact of Saturation and Branching: A direct comparison between this compound (branched, unsaturated) and Octyl propionate (linear, saturated) reveals a significantly lower vapor pressure for the former, indicating lower volatility. This suggests that the combination of a branched structure and the presence of a double bond in this compound contributes to stronger intermolecular forces, reducing its tendency to vaporize compared to its straight-chain, saturated counterpart.
Experimental Protocols
The quantitative analysis of ester volatility is most commonly performed using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique allows for the sensitive detection and quantification of volatile and semi-volatile organic compounds in a sample.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol for Ester Volatility Analysis:
-
Sample Preparation:
-
A precise amount of the ester sample is placed in a headspace vial. For comparative studies, equimolar amounts of each ester are used.
-
The vial is hermetically sealed with a septum and cap.
-
To enhance the release of volatile compounds into the headspace, the sample can be dissolved in a suitable, non-volatile solvent or adsorbed onto a solid support. The addition of a salt, such as sodium chloride, can also increase the vapor pressure of the analytes.[2]
-
-
Headspace Incubation and Injection:
-
The sealed vial is placed in an autosampler and incubated at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 5-20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace gas.[2]
-
A heated, gas-tight syringe then withdraws a specific volume of the headspace gas.
-
The syringe injects the gaseous sample into the gas chromatograph's heated injection port for analysis.
-
-
Gas Chromatography (GC) Separation:
-
The volatile compounds are separated based on their boiling points and affinity for the stationary phase within the GC column (e.g., a DB-5 column).[2]
-
A temperature program is typically employed, starting at a lower temperature and gradually increasing to elute compounds with a wide range of boiling points. A common program might start at 40°C and ramp up to 250°C.[3]
-
Helium is commonly used as the inert carrier gas to move the analytes through the column.[2]
-
-
Mass Spectrometry (MS) Detection and Analysis:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
The abundance of each compound in the headspace, which is directly related to its volatility, is determined by the area of its corresponding peak in the chromatogram.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in this analysis, the following diagrams have been generated using the DOT language.
References
Comparison of different catalytic systems for the synthesis of 3,7-Dimethyl-1-octyl propionate
A Comparative Guide to Catalytic Systems for the Synthesis of 3,7-Dimethyl-1-octyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, a valuable fragrance and flavor compound. The performance of enzymatic, homogeneous, and heterogeneous catalysts is evaluated based on experimental data from scientific literature, focusing on key metrics such as product yield, reaction conditions, and catalyst reusability.
Introduction
This compound, also known as citronellyl propionate in its unsaturated form, is an ester prized for its fruity and rosy aroma, finding applications in the fragrance, cosmetic, and food industries. Its synthesis is typically achieved through the esterification of 3,7-dimethyl-1-octanol with propionic acid or its derivatives. The choice of catalyst is a critical factor that influences the efficiency, selectivity, and environmental impact of the synthesis process. This guide compares three major classes of catalysts: enzymatic catalysts (lipases), homogeneous acid catalysts (sulfuric acid), and heterogeneous acid catalysts (sulfonated resins).
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalytic systems for the synthesis of this compound and structurally similar esters. It is important to note that the data for homogeneous and heterogeneous catalysis are extrapolated from studies on the esterification of propionic acid with other long-chain alcohols, as direct comparative studies for this compound are limited. The data for enzymatic catalysis is based on the synthesis of citronellyl propionate, a closely related compound.
| Parameter | Enzymatic Catalysis (Immobilized Lipase) | Homogeneous Catalysis (Sulfuric Acid) | Heterogeneous Catalysis (Sulfonated Resin) |
| Catalyst | Novozym 435 (Candida antarctica lipase B) | Sulfuric Acid (H₂SO₄) | Amberlyst-15 |
| Typical Yield | >95%[1][2] | 85-95%[3][4] | 80-90% |
| Reaction Temperature | 40-60°C[5] | 80-120°C[3][4] | 80-100°C |
| Reaction Time | 4-24 hours[6] | 3-8 hours[3][4] | 5-10 hours |
| Catalyst Loading | 5-10% (w/w of substrates)[7] | 1-5% (w/w of carboxylic acid)[3][4] | 10-20% (w/w of carboxylic acid) |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:2 | 1:1 to 3:1 (excess acid or alcohol)[3][4] | 1:2 to 1:5 (excess acid) |
| Solvent | Solvent-free or non-polar organic solvent[7] | Often requires a non-polar solvent (e.g., toluene) for azeotropic water removal | Non-polar organic solvent |
| Selectivity | High (avoids side reactions) | Moderate (potential for dehydration of alcohol) | Good to high |
| Catalyst Reusability | Excellent (can be reused for multiple cycles) | Not reusable (requires neutralization and disposal)[8] | Good (can be filtered and reused) |
| Downstream Processing | Simple filtration to remove the immobilized enzyme | Requires neutralization, washing, and separation of the catalyst | Simple filtration to remove the catalyst |
| Environmental Impact | Green and sustainable (mild conditions, biodegradable catalyst) | Generates acidic waste, requires harsh conditions[8] | Reduced waste compared to homogeneous catalysis, but potential for catalyst leaching |
Experimental Protocols
Enzymatic Synthesis using Immobilized Lipase (Novozym 435)
This protocol is based on typical procedures for the lipase-catalyzed synthesis of flavor esters.
Materials:
-
3,7-Dimethyl-1-octanol
-
Propionic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (3Å, activated)
-
n-Hexane (optional, as solvent)
-
Magnetic stirrer with heating plate
-
Reaction flask with a condenser
Procedure:
-
To a 100 mL round-bottom flask, add 3,7-dimethyl-1-octanol (e.g., 10 mmol) and propionic acid (e.g., 12 mmol).
-
If a solvent is used, add 20 mL of n-hexane. For a solvent-free system, proceed to the next step.
-
Add Novozym 435 (e.g., 0.5 g, ~10% w/w of substrates) and activated molecular sieves (e.g., 1 g) to the reaction mixture.
-
The flask is equipped with a condenser and placed in a water bath on a magnetic stirrer.
-
The reaction mixture is stirred at a constant speed (e.g., 200 rpm) and maintained at a temperature of 50°C.
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction (typically 8-12 hours), the mixture is cooled to room temperature.
-
The immobilized enzyme and molecular sieves are separated by filtration.
-
If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be further purified by vacuum distillation if required.
Homogeneous Acid Catalysis using Sulfuric Acid
This protocol is a general procedure for Fischer esterification of long-chain alcohols.
Materials:
-
3,7-Dimethyl-1-octanol
-
Propionic acid
-
Concentrated sulfuric acid (98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3,7-dimethyl-1-octanol (e.g., 20 mmol), propionic acid (e.g., 22 mmol), and toluene (e.g., 100 mL).
-
Slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~2.5 mol% relative to the alcohol) to the stirred reaction mixture.
-
Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until no more effervescence is observed), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Heterogeneous Acid Catalysis using a Sulfonated Resin (Amberlyst-15)
This protocol is adapted from general procedures for esterification using solid acid catalysts.
Materials:
-
3,7-Dimethyl-1-octanol
-
Propionic acid
-
Amberlyst-15 (pre-dried)
-
Toluene
-
Magnetic stirrer with heating mantle
-
Reaction flask with a condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a condenser, add 3,7-dimethyl-1-octanol (e.g., 15 mmol), propionic acid (e.g., 30 mmol, excess acid can drive the reaction), and toluene (e.g., 50 mL).
-
Add pre-dried Amberlyst-15 resin (e.g., 1.5 g, ~15% w/w of the limiting reactant) to the mixture.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Maintain the reaction at this temperature for 6-8 hours. The progress can be monitored by GC analysis of withdrawn samples.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
The filtrate is then worked up similarly to the homogeneous catalysis procedure: wash with water and saturated sodium bicarbonate solution, dry the organic layer, and remove the solvent.
-
The product can be purified by vacuum distillation.
Visualizations of Catalytic Pathways
The following diagrams illustrate the fundamental mechanisms of the compared catalytic systems for the synthesis of this compound.
Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.
Caption: Mechanism of homogeneous acid-catalyzed Fischer esterification.
Caption: Simplified workflow for heterogeneous acid catalysis.
References
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20140017741A1 - Esterification Process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,7-Dimethyl-1-octyl propionate and related aliphatic esters, with a focus on their potential as insect repellents. The information is compiled from existing literature on the SAR of esters and general principles of insect repellent design.
Structure-Activity Relationship (SAR) Analysis
The repellent activity of aliphatic esters like this compound is influenced by several structural features. These include the chain length and branching of the alcohol moiety, and the presence of unsaturation.
-
Influence of the Alcohol Moiety's Carbon Chain: Studies on various esters have shown that the size of the alcohol component is a critical determinant of repellent efficacy. For certain classes of esters, such as pyrethroids, smaller alcohol groups like n-propyl, n-butyl, and n-pentyl exhibit the most promising repellent activity.[1][2][3] While direct data for propionates is limited, this suggests that an optimal chain length exists for the alcohol portion of the ester to effectively interact with insect olfactory receptors.
-
Effect of Branching: The branching of the alkyl chain in the alcohol can also impact biological activity. In some instances, branching can affect the molecule's volatility and its fit within a receptor's binding site. For long-chain alcohols, branching has been shown to influence their antibacterial activity, suggesting that stereochemistry plays a role in their biological effects.[4] In the context of insect repellents, the branched structure of 3,7-Dimethyl-1-octanol, as compared to a linear octanol, is expected to influence its interaction with mosquito olfactory receptors.
-
Impact of Unsaturation: The presence of double bonds in the alkyl chain can alter the molecule's conformation and electronic properties, which in turn can affect its binding to target receptors. Unsaturated esters may exhibit different repellent profiles compared to their saturated counterparts. For example, citronellyl propionate, an unsaturated analog of this compound, is known for its fragrance and potential repellent properties. However, increased unsaturation can also lead to greater susceptibility to oxidation, which may affect the compound's stability and residual activity.[5]
Comparative Data of this compound and Related Compounds
The following table summarizes the hypothetical repellent activity of this compound and its analogs based on general SAR principles observed in related classes of compounds. The activity is presented as a Repellency Index, where a higher value indicates greater predicted efficacy.
| Compound Name | Structure | Alcohol Moiety | Key Structural Feature | Predicted Repellency Index |
| This compound | CH₃CH₂COO(CH₂)₂CH(CH₃)(CH₂)₃CH(CH₃)₂ | 3,7-Dimethyl-1-octanol | Branched, Saturated | 100 |
| Octyl propionate | CH₃CH₂COO(CH₂)₇CH₃ | n-Octanol | Straight-chain, Saturated | 85 |
| Citronellyl propionate | CH₃CH₂COOCH₂CH₂C(CH₃)=CH(CH₂)₂CH(CH₃)₂ | Citronellol | Branched, Unsaturated | 95 |
| Propyl propionate | CH₃CH₂COOCH₂CH₂CH₃ | n-Propanol | Short Straight-chain | 110 |
| Butyl propionate | CH₃CH₂COOCH₂(CH₂)₂CH₃ | n-Butanol | Medium Straight-chain | 115 |
Disclaimer: The Predicted Repellency Index is a qualitative measure based on inferred SAR from related compounds and does not represent actual experimental data.
Experimental Protocols
General Procedure for Esterification:
The synthesis of this compound and its analogs can be achieved via Fischer esterification.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the corresponding alcohol (e.g., 3,7-Dimethyl-1-octanol, 1.0 eq), propionic acid (1.2 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 mol%). A solvent such as toluene can be used to facilitate the removal of water via a Dean-Stark apparatus.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
A standard arm-in-cage bioassay can be used to evaluate the repellent activity of the synthesized compounds.[8][9]
-
Test Subjects: Use laboratory-reared, nulliparous female Aedes aegypti mosquitoes, 5-10 days post-emergence, that have been deprived of a sugar source for 12 hours but have had access to water.
-
Compound Application: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., ethanol). Apply a defined volume (e.g., 1 mL) of each dilution evenly to a volunteer's forearm. A control arm treated with the solvent only should also be included.
-
Exposure: After the solvent has evaporated, the treated forearm is inserted into a cage containing a known number of mosquitoes (e.g., 200).
-
Data Collection: Record the time to the first confirmed bite. The protection time is defined as the duration from the application of the repellent until the first bite. Compare the protection times of the different compounds to assess their relative efficacy.
Visualizations
Insect repellents are thought to act by modulating the activity of insect olfactory receptors (ORs). They can either inhibit the response of ORs to host attractants or directly activate ORs that trigger an aversive behavioral response.[8][9][10][11][12]
Caption: Proposed mechanism of action for ester repellents on mosquito olfactory receptors.
The following diagram illustrates the workflow for the synthesis and biological evaluation of the target compounds.
Caption: Workflow for synthesis and evaluation of propionate ester repellents.
References
- 1. Structural Exploration of Novel Pyrethroid Esters and Amides for Repellent and Insecticidal Activity against Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural exploration of novel pyrethroid esters for repellent and insecticidal activity - American Chemical Society [acs.digitellinc.com]
- 3. msesiom.demo.elsevierpure.com [msesiom.demo.elsevierpure.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chain length of alcohol on the lipase-catalyzed esterification of propionic acid in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. chemconnections.org [chemconnections.org]
- 9. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Inter-laboratory Study for the Analysis of 3,7-Dimethyl-1-octyl propionate: A Comparative Guide
This guide provides a comprehensive framework for an inter-laboratory study designed to compare analytical methods for the quantification of 3,7-Dimethyl-1-octyl propionate, a common fragrance ingredient. This document is intended for researchers, scientists, and professionals in the drug development and fragrance industries, offering detailed experimental protocols and a comparative analysis of method performance.
Introduction
This compound is a fragrance ingredient utilized in a variety of consumer products. Ensuring the accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. An inter-laboratory study is a critical component of method validation, providing a robust evaluation of a method's reproducibility and transferability across different laboratories and instrumental setups.[1] This guide outlines a proposed inter-laboratory study to compare two common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Inter-laboratory Study Design
Objective: To assess the performance of two analytical methods (GC-MS and GC-FID) for the quantification of this compound in a fragrance oil matrix through an inter-laboratory comparison.
Participating Laboratories: A minimum of eight qualified laboratories (Lab A - Lab H) with experience in gas chromatography and fragrance analysis will be recruited to participate in the study.
Test Material: A well-characterized fragrance oil containing a known concentration of this compound (approximately 5% w/w) will be prepared by a central organizing laboratory and distributed to all participating laboratories. Blank fragrance oil will also be provided for spiking and matrix effect evaluation.
Study Protocol: Each laboratory will receive the test material, a detailed analytical protocol for both GC-MS and GC-FID methods, and a reporting template. Laboratories will be instructed to perform a set number of replicate analyses and report their raw data, calculated concentrations, and any deviations from the protocol.
Statistical Analysis: The collected data will be statistically analyzed to evaluate the performance of each method. Key parameters will include:
-
Accuracy: Closeness of the mean result to the true value.
-
Precision: Repeatability (intra-laboratory) and reproducibility (inter-laboratory) of the results, expressed as Relative Standard Deviation (%RSD).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
The statistical analysis will be performed in accordance with established guidelines for inter-laboratory comparisons.[1][2][3][4]
Experimental Protocols
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethanol or hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 1 g of the fragrance oil test material into a 10 mL volumetric flask. Dilute to volume with the chosen solvent. Further dilute as necessary to bring the analyte concentration within the calibration range.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) mode targeting characteristic ions of this compound.
-
-
Instrument: Gas chromatograph with a Flame Ionization Detector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Gas Flows: As per instrument manufacturer's recommendations for hydrogen and air/oxygen.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the GC-MS and GC-FID methods based on the inter-laboratory study. The data presented is synthetic but representative of typical analytical performance for such methods.
| Performance Parameter | GC-MS | GC-FID | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 | 95 - 105% |
| Precision (Repeatability, %RSD) | < 2.0 | < 1.5 | ≤ 2% |
| Precision (Reproducibility, %RSD) | < 5.0 | < 4.0 | ≤ 5% |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 | Reportable |
Visualizations
Caption: Workflow of the inter-laboratory study for this compound analysis.
Caption: General experimental workflow for GC-MS and GC-FID analysis.
Conclusion
This inter-laboratory study design provides a robust framework for the comparative validation of GC-MS and GC-FID methods for the analysis of this compound. The results of such a study will enable laboratories to select the most appropriate method based on their specific requirements for sensitivity, selectivity, and throughput. The GC-MS method is expected to offer higher selectivity and lower detection limits, making it ideal for complex matrices and trace-level analysis. The GC-FID method, while less selective, is a cost-effective and robust alternative for routine quality control applications where the analyte concentration is relatively high and the matrix is less complex. The successful completion of this inter-laboratory study will contribute to the standardization and harmonization of analytical procedures for this important fragrance ingredient.
References
Safety Operating Guide
Proper Disposal of 3,7-Dimethyl-1-octyl Propionate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3,7-Dimethyl-1-octyl propionate, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Assessment and Classification
Key considerations for classification include:
-
Toxicity: It may be toxic to aquatic life with long-lasting effects.[1]
-
Flammability: While it may have a high flash point, it should be kept away from heat and ignition sources.[2][3]
In the absence of specific data, laboratory personnel should treat all chemical waste as hazardous until confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[4]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.
III. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected separately from aqueous waste, strong acids, bases, and oxidizing agents.[7]
-
Storage Area: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or ignition.[5]
IV. Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Minimization: Before generating waste, consider strategies to minimize the volume, such as ordering only the necessary amount of the chemical and reducing the scale of experiments.[5][7]
-
Collection: Carefully transfer the waste into the designated and labeled hazardous waste container. Avoid overfilling the container.
-
Container Closure: Keep the waste container tightly closed except when adding waste.[5]
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Manifesting: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[8][9]
Under no circumstances should this compound be disposed of down the sink or in regular trash. [4]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a universal absorbent pad.
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number (for transport of similar substances) | UN3082 (Environmentally hazardous substances, liquid, n.o.s.) | [1] |
| Flash Point (of a similar compound) | 97 °C / 206.6 °F | [1] |
| Hazard Class (for transport of similar substances) | 8 (Corrosive) for Propionic Acid | [10] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimental use are directly relevant to waste generation. Always consult the specific experimental protocol and conduct a pre-work hazard analysis. This should include identifying points in the procedure where waste will be generated and ensuring that appropriate waste containers are prepared and labeled in advance.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. dec.ny.gov [dec.ny.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 3,7-Dimethyl-1-octyl propionate
This guide provides immediate safety, operational, and disposal protocols for the handling of 3,7-Dimethyl-1-octyl propionate, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Body | Wear suitable protective clothing. An easily accessible water source or safety shower should be nearby. | - |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is mandatory to prevent accidents and exposure.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1][2] Handle in a well-ventilated place.[1]
-
An eyewash station and safety shower must be close to the workstation location.[2]
-
Remove all sources of ignition and use non-sparking tools to prevent fire.[1]
2. Handling the Chemical:
3. In Case of Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE as detailed above.
-
Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][2]
-
Contain the spill using an inert absorbent material (e.g., sand, silica gel).[2]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
1. Waste Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[2]
2. Disposal of Contaminated Materials:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Adhered or collected material should be promptly disposed of.[1]
-
Do not dispose of the material down the drain.
3. Container Disposal:
-
Dispose of empty containers as unused product. Do not reuse containers.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
